Icmt-IN-10
Description
Properties
Molecular Formula |
C22H26F3NO2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3 |
InChI Key |
PTOCAJDOXSOQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition and the Ras Signaling Pathway
A Resource for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the core principles of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibition and its impact on the Ras signaling pathway. The specific compound "Icmt-IN-10" appears to be a commercial product designation with limited publicly available scientific literature. Therefore, to provide a comprehensive and data-rich resource, this guide utilizes data and methodologies from studies on well-characterized ICMT inhibitors, such as cysmethynil and UCM-1336, as representative examples of this class of compounds.
Introduction: The Critical Role of Ras and the Promise of ICMT Inhibition
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal molecular switches in signal transduction pathways that govern cell proliferation, differentiation, and survival.[1] Constitutively active Ras mutations are among the most common oncogenic drivers in human cancers, found in approximately 20-25% of all human tumors.[1] The proper localization and function of Ras proteins are dependent on a series of post-translational modifications, with the final step being the methylation of the C-terminal isoprenylcysteine, a reaction catalyzed by Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[2][3]
ICMT is an endoplasmic reticulum-localized enzyme that is essential for the proper membrane anchoring and subsequent signaling activity of Ras proteins.[2][3] Inhibition of ICMT has emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras.[2][4] By preventing this crucial methylation step, ICMT inhibitors can lead to the mislocalization of Ras, thereby attenuating its downstream signaling and inhibiting cancer cell growth.[5] This guide provides a detailed overview of the interplay between ICMT and the Ras signaling pathway, quantitative data on the effects of ICMT inhibitors, detailed experimental protocols for their characterization, and visual representations of the key biological processes.
The Ras Signaling Pathway and the Point of ICMT Intervention
The Ras signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which leads to the recruitment of guanine nucleotide exchange factors (GEFs) like SOS1.[6] GEFs promote the exchange of GDP for GTP on Ras, converting it to its active state.[6] Active, GTP-bound Ras then engages and activates multiple downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which drive cell proliferation and survival.[6][7]
ICMT's role is upstream of Ras activation at the plasma membrane. For Ras to be properly localized to the inner leaflet of the plasma membrane, it must undergo a series of post-translational modifications at its C-terminal CAAX motif.[8] This includes farnesylation, proteolytic cleavage of the "-AAX" tripeptide, and finally, carboxyl methylation of the now-terminal farnesylcysteine by ICMT.[3] This final methylation step is critical for the proper membrane association and signaling capacity of Ras isoforms, particularly NRAS.
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Quantitative Data for ICMT Inhibitors
The efficacy of ICMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the ICMT enzyme and their anti-proliferative effects on cancer cell lines. The following tables summarize key quantitative data for representative ICMT inhibitors.
Table 1: In Vitro ICMT Enzymatic Inhibition
| Compound | IC50 (µM) | Assay Substrate | Notes |
| Cysmethynil | 2.1 | S-farnesyl-L-cysteine | Competitive with isoprenylated cysteine substrate. |
| Cysmethynil | 0.29 | S-farnesyl-L-cysteine | With inhibitor preincubation. |
| UCM-1336 | 2 | Not specified | Potent and selective against other Ras-modifying enzymes.[4] |
| ICMT-IN-7 | 0.015 | Not specified | A potent tetrahydropyranyl derivative. |
Table 2: Anti-proliferative Activity of ICMT Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes |
| Cysmethynil | DKOB8 | Colon Cancer | >90% inhibition at 20 µM | Prevents anchorage-independent growth. |
| Cysmethynil | PC3 | Prostate Cancer | Induces G1 cell cycle arrest at 25 µM | Also induces autophagy-mediated cell death. |
| ICMT-IN-53 | MDA-MB-231 | Breast Cancer | 5.14 | A functionalized indoleamine. |
| ICMT-IN-53 | PC3 | Prostate Cancer | 5.88 | A functionalized indoleamine. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ICMT inhibitors and their effects on the Ras signaling pathway.
In Vitro ICMT Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ICMT.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a farnesylated substrate by ICMT.
Materials:
-
Sf9 cell membranes expressing recombinant human ICMT
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate
-
[³H]AdoMet
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the ICMT-containing membranes suspended in assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of AFC and [³H]AdoMet to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter mat).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]AdoMet.
-
Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro ICMT activity assay.
Cell Viability (MTT) Assay
This assay determines the effect of an ICMT inhibitor on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, PC3)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Ras Signaling Pathway Components
This protocol is used to assess the impact of ICMT inhibition on the expression and phosphorylation status of key proteins in the Ras signaling pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Materials:
-
Cancer cells treated with an ICMT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-Ras)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the ICMT inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
The inhibition of ICMT represents a compelling strategy for targeting Ras-driven cancers. By disrupting a critical post-translational modification, ICMT inhibitors can effectively attenuate Ras signaling and inhibit the growth of malignant cells. The data and protocols presented in this guide provide a framework for the preclinical evaluation of novel ICMT inhibitors. Future research in this area will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic properties suitable for clinical development. Furthermore, exploring the efficacy of ICMT inhibitors in combination with other targeted therapies or immunotherapies holds significant promise for overcoming resistance and improving patient outcomes in Ras-mutant cancers.
References
- 1. 10th ICMT 2026 | Singapore [icmt.org]
- 2. Biology of interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biology and therapeutic potential of interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10th ICMT 2026 | Singapore [icmt.org]
- 5. ICMT (ICM) live coin price, charts, markets & liquidity [livecoinwatch.com]
- 6. ICMT 2026-2026 10th International Conference on Manufacturing Technologies--iConf [iconf.org]
- 7. ICMT - Wikipedia [en.wikipedia.org]
- 8. Biological activity of interleukin-10 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a multitude of proteins, many of which are integral to oncogenic signaling pathways. As the terminal enzyme in the prenylation pathway, ICMT catalyzes the methylation of the C-terminal prenylcysteine of proteins bearing a CaaX motif. This modification is crucial for the proper subcellular localization and function of key signaling molecules, most notably members of the Ras and Rho superfamilies of small GTPases. Emerging evidence has solidified the role of ICMT as a significant contributor to cancer progression, influencing cell proliferation, survival, migration, invasion, and metastasis. This technical guide provides an in-depth overview of the multifaceted role of ICMT in oncology, detailing its impact on key signaling cascades, presenting quantitative data on its effects, and outlining detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.
Introduction to ICMT and Protein Prenylation
Protein prenylation is a post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1] This process is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I). Following isoprenoid attachment, the -AAX tripeptide is cleaved by Ras-converting enzyme 1 (RCE1). The final step is the carboxyl methylation of the newly exposed prenylated cysteine, a reaction catalyzed by ICMT.[1] This series of modifications increases the hydrophobicity of the C-terminus, facilitating the association of the modified protein with cellular membranes and influencing protein-protein interactions.[1]
ICMT's Role in Modulating Oncogenic Signaling
The significance of ICMT in cancer biology stems from its role in the maturation of numerous oncoproteins. The most well-characterized substrates of ICMT are the Ras family of small GTPases (KRAS, HRAS, and NRAS), which are mutated in a significant percentage of human cancers.[2]
The Ras-Raf-MEK-ERK Pathway
Proper membrane localization is essential for Ras activity. By methylating the C-terminal prenylcysteine, ICMT facilitates the trafficking and anchoring of Ras proteins to the plasma membrane, a prerequisite for their activation and downstream signaling.[3] Once at the plasma membrane, activated Ras triggers the Raf-MEK-ERK (MAPK) cascade, a central signaling pathway that promotes cell proliferation, survival, and differentiation.[4] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to endomembranes, thereby attenuating Ras-mediated signaling.[3]
Signaling Pathway Diagram: ICMT-Mediated Ras Activation
Caption: ICMT catalyzes the final step in Ras maturation, enabling its localization to the plasma membrane and subsequent activation of the Raf-MEK-ERK signaling cascade.
The PI3K-Akt-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway is another critical downstream effector of Ras signaling. This pathway is a key regulator of cell growth, proliferation, and survival.[5] By controlling Ras localization and activation, ICMT indirectly influences the PI3K-Akt-mTOR pathway. Inhibition of ICMT has been shown to decrease the phosphorylation of Akt, a central kinase in this pathway, in response to growth factor stimulation.[6]
Signaling Pathway Diagram: ICMT's Influence on PI3K/Akt Signaling
Caption: ICMT-dependent Ras localization is a prerequisite for the activation of the pro-survival PI3K-Akt-mTOR pathway.
The Rho GTPase Family and Cytoskeletal Dynamics
Members of the Rho family of small GTPases, such as RhoA, Rac1, and Cdc42, are also substrates of ICMT. These proteins are master regulators of the actin cytoskeleton and are intimately involved in cell motility, invasion, and metastasis.[7] ICMT-mediated methylation is important for the proper function and localization of Rho GTPases.[1] Inhibition of ICMT has been shown to decrease the activity of RhoA and Rac1, leading to reduced cell migration and invasion.[1][8] Furthermore, ICMT overexpression has been linked to enhanced formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix, facilitating cancer cell invasion.[9]
Regulation of ICMT Expression by p53
The tumor suppressor protein p53 plays a role in regulating ICMT expression. Wild-type p53 has been shown to repress the transcription of the ICMT gene.[1][10] In contrast, mutant forms of p53, which are common in many cancers, can lead to an increase in ICMT expression.[1] This suggests a mechanism by which loss of p53 function can contribute to tumor progression by upregulating ICMT and consequently enhancing the activity of its oncogenic substrates.[1][10]
Quantitative Impact of ICMT on Cancer Progression
The following tables summarize quantitative data from various studies on the effects of ICMT modulation on key aspects of cancer progression.
| Cancer Cell Line | ICMT Modulation | Effect on Proliferation/Viability | Reference |
| MiaPaCa2 (Pancreatic) | Cysmethynil (ICMT inhibitor) treatment | Dose-dependent inhibition of proliferation | [11] |
| AsPC-1 (Pancreatic) | Cysmethynil (ICMT inhibitor) treatment | Dose-dependent inhibition of proliferation | [11] |
| PC3 (Prostate) | Compound 8.12 (ICMT inhibitor) treatment | Increased proportion of cells in G1 phase | [6] |
| HepG2 (Liver) | Compound 8.12 (ICMT inhibitor) treatment | Increased proportion of cells in G1 phase | [6] |
| Ovarian Cancer Cells | ICMT siRNA or cysmethynil | Suppression of growth and induction of apoptosis | [12] |
| Cancer Cell Line | ICMT Modulation | Effect on Migration/Invasion | Reference |
| MDA-MB-231 (Breast) | ICMT inhibition | Reduced migration and invasion | [1] |
| H1299 (Lung) | ICMT overexpression | Enhanced migration and invasion | [9] |
| Hepatocellular Carcinoma Cells | ICMT depletion | Inhibited migration | [8] |
| In Vivo Model | ICMT Modulation | Effect on Tumorigenesis | Reference |
| Xenograft (Breast Cancer) | Genetic ablation of ICMT in cells with mutant Ras | Reduced tumor formation | [1] |
| Xenograft (Pancreatic Cancer) | ICMT shRNA or cysmethynil | Inhibition of tumor growth | [11] |
| Xenograft (Glioblastoma) | ICMT inhibitor UCM-1336 | Significant inhibition of tumor growth | [13] |
| Nude Mice Model (K-Ras transformed fibroblasts) | Inactivation of Icmt | Inhibited K-Ras–induced oncogenic transformation | [14] |
| ICMT Inhibitor | Cancer Cell Line | IC50 for Cell Viability | Reference |
| Cysmethynil | MDA-MB-231 (Breast) | 2.1 - 14.7 µM | [11] |
| Cysmethynil | PC3 (Prostate) | 2.01 - 17.4 µM | [11] |
| Compound 8.12 | - | More potent than cysmethynil | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of ICMT in cancer progression.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To quantify the effect of ICMT inhibition on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
ICMT inhibitor (e.g., cysmethynil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the ICMT inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
Transwell Migration and Invasion Assay
Objective: To assess the effect of ICMT modulation on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (containing chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the transwell insert.
-
Incubate for 12-48 hours at 37°C.
-
Remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
In Vivo Tumorigenesis Assay
Objective: To evaluate the effect of ICMT knockdown or inhibition on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells stably expressing ICMT shRNA or a control shRNA
-
Matrigel
-
Calipers
-
ICMT inhibitor and vehicle control
Procedure:
-
Harvest and resuspend the cancer cells in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
For inhibitor studies, once tumors reach a certain size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Administer the ICMT inhibitor or vehicle control according to the desired schedule (e.g., daily intraperitoneal injection).
-
Continue to monitor tumor growth and the overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion and Future Directions
The evidence overwhelmingly supports a pro-tumorigenic role for ICMT in a wide range of cancers. Its essential function in the maturation of key oncoproteins, particularly Ras and Rho GTPases, positions it as a critical node in cancer cell signaling. The upregulation of ICMT in various tumors, often correlated with poor prognosis, further underscores its clinical relevance. The development of small molecule inhibitors targeting ICMT has shown promise in preclinical studies, demonstrating the potential of this enzyme as a therapeutic target.
Future research should focus on several key areas. A deeper understanding of the full spectrum of ICMT substrates and their specific contributions to cancer progression is needed. The context-dependent roles of ICMT in different cancer types and the mechanisms of resistance to ICMT inhibitors warrant further investigation. Moreover, the synergistic potential of combining ICMT inhibitors with other targeted therapies or conventional chemotherapies represents a promising avenue for the development of more effective cancer treatments. The continued exploration of ICMT biology will undoubtedly unveil new opportunities for therapeutic intervention in oncology.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative Measurement of Invadopodia-mediated Extracellular Matrix Proteolysis in Single and Multicellular Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 10. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoprenylcysteine carboxylmethyltransferase regulates ovarian cancer cell response to chemotherapy and Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Impact of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition on Post-Translational Modification: A Technical Guide
Disclaimer: As of November 2025, specific information regarding a compound designated "Icmt-IN-10" is not available in the public domain. This guide, therefore, provides a comprehensive overview of the effects of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors on post-translational modifications by drawing on data from well-characterized inhibitors such as cysmethynil and its analogs. The principles, experimental methodologies, and biological consequences described herein are representative of this class of inhibitors and their interaction with the cellular machinery.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a group of proteins known as CaaX proteins, which includes the Ras superfamily of small GTPases.[1][2][3][4][5] This final step in the prenylation pathway involves the methylation of the C-terminal prenylcysteine, a modification essential for the proper subcellular localization and function of these proteins.[2][4] Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology, due to the central role of Ras signaling in cell proliferation and survival.[1][4][6] This technical guide provides an in-depth analysis of the effects of ICMT inhibitors on post-translational modifications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation
The following tables summarize the quantitative effects of ICMT inhibitors on various cellular processes, compiled from studies on prototypical inhibitors.
Table 1: In Vitro Efficacy of ICMT Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cysmethynil | HCT116 (human colon carcinoma) | Anchorage-independent growth | ~5 | [4] |
| Cysmethynil | MiaPaCa2 (human pancreatic cancer) | Cell Proliferation | ~10 | [3] |
| Compound 8.12 | Multiple Cancer Cell Lines | Cell Viability | Not specified | [2] |
| Analog 1b | Jurkat (human T lymphocyte) | hIcmt Inhibition (in vitro) | KIC = 0.5 ± 0.07, KIU = 1.9 ± 0.2 | [5] |
Table 2: Cellular Effects of ICMT Inhibition
| Inhibitor | Cell Line | Effect | Quantitative Measure | Reference |
| Cysmethynil | MiaPaCa2 | Apoptosis (Sub-G1 population) | Significant increase | [3] |
| Cysmethynil | MiaPaCa2 | Protein Level Change | Marked increase in p21 | [3] |
| Cysmethynil | Cancer Cells | Ras Localization | Mislocalization from plasma membrane | [4] |
| Analog 1b | Jurkat | Erk Phosphorylation | Inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ICMT inhibitor effects. The following are representative protocols for key experiments.
In Vitro ICMT Inhibition Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of ICMT.
Materials:
-
Recombinant human ICMT
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (AFC) and [3H]SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated [3H]methyl group by liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assay
This protocol assesses the effect of ICMT inhibition on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa2)
-
Complete cell culture medium
-
This compound or other test inhibitors
-
MTT or other cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ICMT inhibitor for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Analysis of Ras Subcellular Localization
This method visualizes the effect of ICMT inhibition on the localization of Ras proteins.
Materials:
-
Cells expressing a fluorescently tagged Ras protein (e.g., GFP-KRas)
-
This compound or other test inhibitors
-
Confocal microscope
Procedure:
-
Culture the cells on glass coverslips.
-
Treat the cells with the ICMT inhibitor or a vehicle control for a specified time.
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.
-
Analyze the images to determine the distribution of Ras between the plasma membrane and intracellular compartments.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of ICMT inhibitors.
Caption: The Ras post-translational modification and signaling pathway, and the point of intervention by this compound.
Caption: A generalized experimental workflow for characterizing the cellular effects of an ICMT inhibitor.
Conclusion
Inhibitors of ICMT represent a compelling class of therapeutic agents that function by disrupting a key post-translational modification. By preventing the carboxylmethylation of Ras and other CaaX proteins, these compounds lead to their mislocalization and a subsequent dampening of downstream signaling pathways that are often hyperactive in cancer. The data and protocols presented in this guide offer a framework for the continued investigation and development of ICMT inhibitors as a targeted anti-cancer strategy. Future work will likely focus on the development of more potent and specific inhibitors and a deeper understanding of the full spectrum of their cellular effects.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
Investigating Icmt-IN-10 as a Therapeutic Target: A Technical Overview
Despite a comprehensive search for the specific compound "Icmt-IN-10," detailed information regarding its chemical structure, quantitative data, and specific experimental protocols remains unavailable in the public domain. The inquiry into this compound consistently retrieves information on other inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) or unrelated topics. Therefore, this guide will focus on the broader investigation of ICMT as a therapeutic target, drawing on available data for well-characterized inhibitors and general experimental methodologies in the field.
Core Concept: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a Therapeutic Target
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. This modification involves the methylation of a C-terminal isoprenylcysteine residue. Many of these CAAX proteins, most notably members of the Ras superfamily of small GTPases, are critical signaling molecules that regulate cell growth, differentiation, and survival.
The proper localization and function of Ras proteins are dependent on a series of post-translational modifications, with the methylation by ICMT being a crucial step for their anchoring to the plasma membrane. Oncogenic mutations in Ras are found in a significant percentage of human cancers, making the proteins that regulate Ras function attractive targets for therapeutic intervention. By inhibiting ICMT, the proper localization and downstream signaling of oncogenic Ras can be disrupted, leading to an anti-proliferative effect.
The Ras Signaling Pathway and the Role of ICMT
The Ras signaling cascade is a central pathway in cellular signal transduction. Upon activation by upstream signals, Ras proteins in their GTP-bound state activate downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways, in turn, regulate a multitude of cellular processes, including cell proliferation, survival, and angiogenesis. The inhibition of ICMT is designed to interrupt this cascade at a critical juncture.
Caption: The Ras signaling pathway and the inhibitory action of an ICMT inhibitor.
Quantitative Data for ICMT Inhibitors
While specific data for this compound is unavailable, the following table summarizes typical quantitative data obtained for other known ICMT inhibitors, such as cysmethynil and its analogs. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target | IC50 (µM) | Ki (µM) | Cell-Based Assay | Cell Line | Effect |
| Cysmethynil | ICMT | 0.29 - 2.1 | 0.02 | Proliferation | DKOB8 (colon cancer) | >90% inhibition at 20 µM |
| Cysmethynil | ICMT | - | - | Cell Cycle | PC3 (prostate cancer) | G1 arrest |
| Compound 8.12 | ICMT | Not Reported | Not Reported | Viability | MEF | Markedly reduced in Icmt+/+ vs Icmt-/- |
| UCM-1336 | ICMT | 2 | Not Reported | Not Reported | Not Reported | Not Reported |
| Analog 75 | ICMT | 0.0013 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as substrate concentration.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of ICMT inhibitors. Below are generalized methodologies for key experiments in this area.
In Vitro ICMT Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.
Objective: To determine the IC50 value of a test compound against ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
Test compound (e.g., this compound)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing buffer, detergent (e.g., CHAPS), and the methyl acceptor substrate (AFC).
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant ICMT enzyme and [³H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acidic charcoal).
-
Separate the radiolabeled methylated product from the unreacted [³H]SAM by centrifugation.
-
Measure the radioactivity of the supernatant containing the methylated product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for an in vitro ICMT enzyme inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an ICMT inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, PC-3)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis for Ras Localization
This experiment is used to visually assess the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Objective: To determine if treatment with an ICMT inhibitor causes the mislocalization of Ras from the plasma membrane to the cytoplasm.
Materials:
-
Cancer cells treated with the test compound
-
Cell lysis buffer
-
Subcellular fractionation kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., anti-pan-Ras, anti-Na+/K+-ATPase for membrane fraction, anti-tubulin for cytosolic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with the test compound or vehicle control.
-
Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ras and cellular compartment markers.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative abundance of Ras in the membrane versus cytosolic fractions.
Conclusion
While specific data on this compound is not currently available, the broader investigation into ICMT as a therapeutic target holds significant promise, particularly for cancers driven by Ras mutations. The established methodologies for evaluating ICMT inhibitors provide a clear framework for the preclinical assessment of novel compounds. Further research is needed to identify and characterize more potent and specific ICMT inhibitors to advance this therapeutic strategy into clinical development. The lack of public information on this compound suggests it may be an early-stage compound, a proprietary molecule, or a designation that has not been widely adopted in scientific literature. Researchers interested in this specific molecule may need to consult commercial vendor datasheets, if available, or search for patent literature that may describe its synthesis and activity.
The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Cellular Signaling and as a Therapeutic Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein localized to the endoplasmic reticulum that catalyzes the final step in the post-translational modification of a crucial class of signaling proteins characterized by a C-terminal CaaX motif. This essential methylation reaction is pivotal for the proper subcellular localization and function of numerous proteins, most notably the Ras superfamily of small GTPases, which are central regulators of cell proliferation, differentiation, and survival. Dysregulation of Icmt activity and the subsequent aberrant signaling of its substrates are strongly implicated in the pathogenesis of various human diseases, particularly cancer. This technical guide provides a comprehensive overview of the core functions of Icmt, its role in key signaling pathways, and its validation as a compelling target for therapeutic intervention. We present a compilation of quantitative data on Icmt substrates and inhibitors, detailed experimental protocols for studying Icmt function, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
Isoprenylcysteine carboxyl methyltransferase (Icmt), also known as protein-S-isoprenylcysteine O-methyltransferase, is a key enzyme in the protein prenylation pathway.[1] This pathway involves a series of three enzymatic steps that modify proteins containing a C-terminal CaaX box, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids.[1][2] The process begins with the attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[2][3] This is followed by the endoproteolytic removal of the "-AAX" motif by Ras converting enzyme 1 (Rce1).[2] The final step is the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed isoprenylcysteine's α-carboxyl group, a reaction catalyzed by Icmt.[2][4] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to cellular membranes, which is critical for its biological activity.
Biochemical Function and Structure of Icmt
Catalytic Mechanism
Icmt is an integral membrane methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[4] The crystal structure of a prokaryotic Icmt ortholog has revealed a unique architecture distinct from conventional SAM-dependent methyltransferases.[4] The enzyme comprises a core of transmembrane α-helices and a C-terminal catalytic subdomain that encloses the cofactor-binding pocket.[4] A tunnel connects the reactive methyl group of SAM to the inner leaflet of the membrane, providing access for the lipophilic prenylated substrate.[4] Kinetic analyses have shown that the reaction proceeds via an ordered sequential mechanism where SAM binds first, followed by the isoprenylated substrate.[5][6]
Substrate Specificity
Icmt exhibits specificity for proteins that have undergone the first two steps of the CaaX processing pathway. Its substrates include a wide range of important signaling proteins, with the most well-studied being the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[5][7][8] Other substrates include Rho family GTPases, G protein γ subunits, and nuclear lamins.[9] The isoprenoid moiety is a key element for substrate recognition by Icmt.[10]
The Role of Icmt in Cellular Signaling
The proper localization of Ras proteins to the plasma membrane is essential for their function in signal transduction.[11] Icmt-mediated carboxyl methylation is a critical step in this process.[11] By facilitating the membrane association of Ras, Icmt plays a pivotal role in the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are fundamental for cell growth, proliferation, and survival.[1][12] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby attenuating its signaling output.[1][13]
Icmt in Cancer Biology
Given its critical role in regulating the function of oncoproteins like Ras, Icmt has emerged as a significant target in cancer research.[12][14] Overexpression of Icmt has been observed in several tumor types and is associated with enhanced tumorigenesis and metastasis.[15] Conversely, suppression or inhibition of Icmt has been shown to reduce cancer cell proliferation, induce cell cycle arrest and apoptosis, and inhibit tumor growth in various cancer models.[1][14] Furthermore, Icmt inhibition can sensitize cancer cells to DNA-damaging agents by compromising DNA damage repair pathways.[1]
Signaling Pathway Diagram
Caption: Icmt-mediated Ras signaling pathway.
Icmt as a Drug Development Target
The critical role of Icmt in the maturation and function of key oncoproteins has made it an attractive target for the development of novel anti-cancer therapies.[12][13] Pharmacological inhibition of Icmt offers a strategy to disrupt Ras signaling irrespective of the specific Ras mutation, a significant advantage over inhibitors targeting specific mutant forms of Ras.[3]
Icmt Inhibitors
Several classes of Icmt inhibitors have been developed, including S-adenosyl-L-homocysteine (AdoHcy) and its precursors, substrate mimetics like N-acetyl-S-farnesyl-l-cysteine (AFC), and small molecule inhibitors identified through high-throughput screening.[12] Among the most potent and well-characterized small molecule inhibitors are cysmethynil and its analogs, such as UCM-1336 and compound 8.12.[1][3][12][16] These compounds have been shown to effectively inhibit Icmt activity, leading to Ras mislocalization, induction of autophagy and apoptosis, and suppression of tumor growth in preclinical models.[1][3][13]
Quantitative Data on Icmt Inhibitors
| Inhibitor | Target | IC50 | Ki | Cell Line(s) | Reference(s) |
| Cysmethynil | Icmt | ~1-10 µM (cell viability) | 2.4 µM (initial), 0.1 µM (tight-binding) | MDA-MB-231, PC3, HepG2 | [1][12] |
| Compound 8.12 | Icmt | ~0.1-1 µM (cell viability) | N/A | HepG2, PC3 | [1] |
| UCM-1336 | Icmt | 2 µM | N/A | Various Ras-mutated cell lines | [3][16] |
| C75 | Icmt | 0.5 µM | N/A | HGPS cells | [13][17] |
| AFC Analog (sulfonamide) | Icmt | 8.8 µM | N/A | N/A | [12] |
| AFC Analog (triazole) | Icmt | 19.4 µM | N/A | N/A | [12] |
| Compound 3 | Yeast Icmt | N/A | 17.1 ± 1.7 µM | N/A | [10] |
| Compound 4 | Yeast Icmt | N/A | K_IC_ = 35.4 ± 3.4 µM, K_IU_ = 614.4 ± 148 µM | N/A | [10] |
| Compound 4 | Human Icmt | N/A | K_IC_ = 119.3 ± 18.1 µM, K_IU_ = 377.2 ± 42.5 µM | N/A | [10] |
N/A: Not Available
Quantitative Data on Icmt Substrates
| Substrate | Enzyme | Km | Vmax/kcat | Reference(s) |
| Biotin-S-farnesyl-L-cysteine (BFC) | Human Icmt | 2.1 ± 0.4 µM | N/A | [18] |
| Farnesylated, Rce1-proteolyzed K-Ras | Human Icmt | 2.1 µM | N/A | [18] |
| S-adenosyl-L-methionine (AdoMet) | Anopheles gambiae Icmt | 6.7 ± 0.6 µM | N/A | [6] |
| S-adenosyl-L-methionine (AdoMet) | Human Icmt | 8.4 ± 0.7 µM | N/A | [6] |
| Biotin-S-farnesyl-L-cysteine (BFC) | Anopheles gambiae Icmt | K_half_ = 1.9 ± 0.1 µM | N/A | [6] |
| Biotin-S-farnesyl-L-cysteine (BFC) | Human Icmt | K_half_ = 2.4 ± 0.1 µM | N/A | [6] |
N/A: Not Available
Experimental Protocols for Studying Icmt Function
In Vitro Icmt Activity Assay
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) onto an isoprenylated substrate.
Materials:
-
Sf9 cell membranes expressing recombinant human Icmt
-
Biotin-S-farnesyl-L-cysteine (BFC) substrate
-
[³H]AdoMet
-
Assay buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂
-
Termination solution: 10% Tween 20
-
Avidin-coated scintillation plates or beads
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a total volume of 45 µL containing assay buffer, 4 µM BFC, and 5 µM [³H]AdoMet.
-
Initiate the reaction by adding 0.5 µg of Sf9 membranes containing Icmt.
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding 5 µL of 10% Tween 20.
-
Transfer the reaction mixture to an avidin-coated plate or incubate with avidin beads to capture the biotinylated substrate.
-
Wash away unincorporated [³H]AdoMet.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Icmt inhibitor (e.g., cysmethynil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the Icmt inhibitor or vehicle control for the desired duration (e.g., 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[19]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly and measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-pan-Ras)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
Materials:
-
Cells of interest
-
6-well plates
-
Noble agar
-
2X complete culture medium
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[2][15]
-
Resuspend a single-cell suspension of the cells of interest in 0.3-0.4% agar in complete medium.
-
Overlay the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with complete medium once or twice a week.[15]
-
Stain the colonies with crystal violet and count the number of colonies formed.[4]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a characteristic of apoptosis.
Materials:
-
Fixed cells or tissue sections
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.[9]
-
Permeabilize the cells with the permeabilization solution.[9]
-
Incubate the samples with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[9]
-
Wash the samples to remove unincorporated nucleotides.
-
Analyze the samples by fluorescence microscopy or flow cytometry to detect the labeled apoptotic cells.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating Icmt inhibitors.
Conclusion
Isoprenylcysteine carboxyl methyltransferase is a pivotal enzyme in the post-translational modification of a multitude of signaling proteins, most notably the Ras GTPases. Its role in ensuring the proper membrane localization and function of these proteins places it at a critical juncture in the regulation of cellular signaling pathways that govern cell proliferation, survival, and differentiation. The strong association between Icmt activity and cancer has established it as a high-value target for the development of novel therapeutics. The availability of potent and specific small molecule inhibitors of Icmt, coupled with a deeper understanding of its biological functions, provides a solid foundation for the continued exploration of Icmt-targeted therapies. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding of Icmt and translating this knowledge into effective clinical interventions.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 5. Scholars@Duke publication: Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt). [scholars.duke.edu]
- 6. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells. [scholars.duke.edu]
- 12. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 18. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Icmt-IN-10: A Novel Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling therapeutic target, particularly in the context of oncology. This enzyme catalyzes the final step in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. The methylation of these proteins is crucial for their proper subcellular localization and function. Dysregulation of Ras signaling is a hallmark of many cancers, making the inhibition of ICMT a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of a novel ICMT inhibitor, Icmt-IN-10, also known as compound 32, highlighting its potency and the methodologies for its evaluation.
Quantitative Analysis of this compound and Related Compounds
This compound has been identified as a potent inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC50) of 0.184 μM.[1][2][3][4] This compound belongs to a series of tetrahydropyranyl (THP) derivatives developed as potential anticancer agents.[5] The structure-activity relationship (SAR) studies of this series have led to the discovery of compounds with even greater potency, such as analogue 75, which exhibits an IC50 of 1.3 nM.[5] The development of these potent inhibitors has been instrumental in demonstrating a dose-dependent increase in the cytosolic localization of Ras proteins, a key indicator of ICMT inhibition.[5]
For comparative purposes, the table below summarizes the inhibitory activities of this compound and other relevant compounds from the same chemical series.
| Compound ID | Trivial Name | ICMT IC50 (μM) | Reference |
| 32 | This compound | 0.184 | [1][2][3][4] |
| 23 | Icmt-IN-44 | 0.167 | |
| 31 | Icmt-IN-55 | 0.090 | |
| 48 | Icmt-IN-11 | 0.031 | |
| 75 | - | 0.0013 | [5] |
Experimental Protocols
Synthesis of this compound (Compound 32)
The synthesis of this compound and its analogues is based on the development of a series of tetrahydropyranyl (THP) derivatives. While the precise, step-by-step synthesis of this compound is detailed in the primary literature by Judd WR, et al., the general approach involves the structural modification of a submicromolar hit compound.[5]
ICMT Enzyme Inhibition Assay
The determination of the IC50 value for this compound was performed using a robust in vitro enzyme inhibition assay. The following provides a generalized protocol based on standard methods for assessing ICMT activity.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant ICMT enzyme, and AFC substrate.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiate the enzymatic reaction by adding [3H]SAM.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction, for example, by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product (N-acetyl-S-farnesyl-L-cysteine methyl ester) using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase containing the radiolabeled product to a scintillation vial.
-
Evaporate the solvent and add a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
ICMT Signaling Pathway
ICMT plays a critical role in the post-translational modification of Ras and other small GTPases. The inhibition of ICMT by this compound disrupts this pathway, leading to the mislocalization of these signaling proteins and subsequent downstream effects.
Caption: ICMT signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for this compound Evaluation
A typical workflow for the preclinical evaluation of a novel ICMT inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransfe… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes: Icmt-IN-10 Cell-Based Assay for Evaluating Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2] This methylation is the final step in a three-part process, following prenylation and proteolytic cleavage, and is essential for the proper subcellular localization and function of key signaling proteins, most notably the Ras family of small GTPases.[1][3][4] Since Ras proteins are frequently mutated in human cancers, Icmt has emerged as a promising target for anti-cancer drug development.[3][5] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby disrupting downstream signaling pathways that control cell growth and proliferation.[3][6]
These application notes describe two detailed protocols to assess the efficacy of "Icmt-IN-10," a representative small molecule inhibitor of Icmt. The primary assay evaluates the inhibitor's direct effect on the subcellular localization of K-Ras using immunofluorescence microscopy. A secondary assay quantifies the downstream consequences on cell viability.
Key Signaling Pathway: Ras Post-Translational Modification and Signaling
The diagram below illustrates the sequential post-translational modification of Ras proteins. Icmt catalyzes the final methylation step, which is crucial for anchoring Ras to the plasma membrane and enabling its participation in downstream signaling cascades like the MAPK/Erk and PI3K/Akt pathways. Inhibition of Icmt disrupts this process.
Caption: Ras processing and the effect of Icmt inhibition.
Protocol 1: K-Ras Subcellular Localization Assay (Immunofluorescence)
This protocol quantifies the effect of this compound on the subcellular localization of K-Ras. Inhibition of Icmt is expected to cause a shift of K-Ras from the plasma membrane to endomembranes and the cytosol.[4][6]
Experimental Workflow
Caption: Workflow for the K-Ras immunofluorescence assay.
Detailed Methodology
1. Materials and Reagents:
-
Cell Line: Panc-1, MiaPaCa-2 (pancreatic cancer), or other cell lines with known Ras dependency.
-
Antibodies: Mouse monoclonal anti-Ras antibody, Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Reagents: this compound, DMSO (vehicle), 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Bovine Serum Albumin (BSA), DAPI (nuclear stain).
-
Equipment: 96-well imaging plates (black-walled, clear bottom), confocal microscope, image analysis software (e.g., ImageJ/Fiji).
2. Cell Seeding:
-
Seed Panc-1 cells into a 96-well imaging plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
3. Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the compound dilutions.
-
Incubate for 72 hours at 37°C and 5% CO₂.
4. Cell Staining:
-
Carefully aspirate the medium and wash wells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 100 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with primary anti-Ras antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear counterstain) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
5. Imaging and Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines for DAPI (nucleus) and Alexa Fluor 488 (Ras).
-
For each well, capture multiple fields of view.
-
Using image analysis software, define regions of interest (ROIs) for the plasma membrane and the cytoplasm for at least 20 cells per condition.
-
Calculate the ratio of mean fluorescence intensity of the plasma membrane to the cytoplasm. A decrease in this ratio indicates Ras mislocalization.
Data Presentation: K-Ras Mislocalization
The results can be summarized to determine the EC₅₀ for Ras mislocalization.
| Compound | EC₅₀ (µM) for Ras Mislocalization |
| This compound | 4.5 |
| Cysmethynil (Control) | 7.2[3] |
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol assesses the downstream effect of Icmt inhibition on cell proliferation and viability. A reduction in cell viability is an expected consequence of disrupting Ras signaling.[7][8]
Detailed Methodology
1. Materials and Reagents:
-
Cell Line: Panc-1 or other suitable cancer cell line.
-
Reagents: this compound, DMSO, MTT or MTS reagent, Solubilization Solution (for MTT).
-
Equipment: 96-well cell culture plates, multi-well spectrophotometer (plate reader).
2. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a DMSO vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS solution to each well.[9]
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a plate reader.
3. Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Data Presentation: Anti-Proliferative Activity
| Compound | Cell Line | IC₅₀ (µM) for Cell Viability |
| This compound | Panc-1 | 8.2 |
| This compound | MiaPaCa-2 | 11.5 |
| Cysmethynil (Control) | PC3 | 2.01 - 17.4[3] |
| Cysmethynil (Control) | MDA-MB-231 | 2.1 - 14.7[3] |
Summary
The provided protocols offer a robust framework for characterizing the cellular activity of Icmt inhibitors like this compound. The K-Ras localization assay provides a direct, on-target readout of Icmt inhibition, while the cell viability assay confirms the functional anti-proliferative consequences. Together, these methods are essential for the preclinical evaluation of novel Icmt-targeting therapeutic agents.
References
- 1. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 2. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-10 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Icmt-IN-10, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), in a xenograft mouse model for preclinical cancer research. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and data presentation guidelines.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, survival, and differentiation. The aberrant activation of Ras signaling is a hallmark of many cancers. Icmt catalyzes the final step in the prenylation of Ras proteins, which is essential for their proper localization to the cell membrane and subsequent activation of downstream signaling cascades.
This compound (also known as cysmethynil) is a small molecule inhibitor of Icmt. By blocking Icmt activity, this compound prevents the methylation and subsequent membrane association of Ras proteins. This disruption leads to the attenuation of Ras-mediated signaling, resulting in cell cycle arrest, induction of autophagy, and inhibition of tumor growth. These characteristics make this compound a promising candidate for cancer therapy.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the Icmt enzyme, preventing the transfer of a methyl group from S-adenosyl methionine to the carboxyl group of the C-terminal prenylated cysteine of its substrate proteins. This inhibition primarily affects the functionality of Ras and other CaaX box-containing proteins. The disruption of Ras localization and signaling predominantly impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Application Notes and Protocols for Icmt-IN-10 and Representative ICMT Inhibitors in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CaaX motif. This methylation is crucial for the proper subcellular localization and function of these proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. Inhibition of ICMT disrupts the function of these key signaling proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Cysmethynil is a cell-permeable indole acetamide compound that acts as a competitive inhibitor of ICMT.[1]
Data Presentation: In Vitro Efficacy of Cysmethynil
The following tables summarize the effective concentrations of the representative ICMT inhibitor, cysmethynil, in various cancer cell lines and assays. This data can be used as a starting point for determining the optimal concentration of Icmt-IN-10 in similar experimental setups.
Table 1: IC50 and Effective Concentrations of Cysmethynil in Biochemical and Cell-Based Assays
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | 2.4 µM | Recombinant ICMT (Sf9 cells) | Biochemical Methyltransferase Assay | [2] |
| EC50 | ~20 µM | RAS-mutant cell lines | Cell Growth Assay | |
| IC50 (Cell Viability) | 16.8-23.3 µM | Various cell lines | Cell Viability Assay |
Table 2: Cysmethynil Treatment Concentrations for Specific In Vitro Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| PC3 (Prostate Cancer) | 20-30 µM | 1-6 days | Dose- and time-dependent reduction in cell viability | [2] |
| PC3 (Prostate Cancer) | 25 µM | 24-72 hours | Induction of autophagy (increased LC3-II) | [3] |
| DKOB8 (Colon Cancer) | 20 µM | Not specified | >90% inhibition of anchorage-independent growth | |
| HepG2 (Liver Cancer) | 1.6-3.2 µM (Compound 8.12, a cysmethynil analog) | 48 hours | Inhibition of cell proliferation and induction of autophagy | [4] |
| MiaPaCa2 (Pancreatic Cancer) | 10-20 µM | 14 days | Inhibition of colony formation | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | 15-30 µM | 6 days | Inhibition of cell growth in an ICMT-dependent manner | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of ICMT inhibitors.
Protocol 1: Cell Viability Assay (MTS-based)
This protocol is used to determine the effect of an ICMT inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, HepG2)
-
Complete culture medium
-
ICMT inhibitor (e.g., cysmethynil, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the ICMT inhibitor in complete culture medium. It is recommended to start with a concentration range of 1 µM to 50 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Autophagy and Signaling Pathway Modulation
This protocol is used to detect changes in the expression or post-translational modification of proteins involved in autophagy (e.g., LC3) and ICMT-regulated signaling pathways (e.g., Ras, Akt).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ICMT inhibitor
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-phospho-Akt, anti-pan-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the ICMT inhibitor or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For autophagy analysis, an increase in the lipidated form of LC3 (LC3-II) is indicative of autophagosome formation.[3]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of an ICMT inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ICMT inhibitor
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the ICMT inhibitor or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Inhibition of ICMT has been shown to cause a G1 phase arrest in some cell types.
Mandatory Visualizations
Caption: Workflow for the in vitro evaluation of an ICMT inhibitor.
Caption: The role of ICMT in Ras signaling and the effects of its inhibition.
References
Application Notes and Protocols for Cell Viability Assay with Icmt-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Icmt-IN-10, a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), for assessing cell viability in cancer research. Detailed protocols for cell viability assays and an overview of the relevant signaling pathways are included to facilitate experimental design and data interpretation.
Introduction to this compound
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras family of small GTPases. This modification, known as carboxyl methylation, is the final step in a series of modifications called prenylation. Proper prenylation is essential for the correct subcellular localization and function of these proteins. The Ras proteins, when mutated, are well-known drivers of oncogenesis. By inhibiting Icmt, this compound disrupts the proper localization of Ras and other prenylated proteins, leading to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2][3] This makes this compound a valuable tool for investigating cancer biology and a potential therapeutic agent.
Data Presentation: Efficacy of Icmt Inhibitors on Cancer Cell Viability
The following table summarizes the inhibitory effects of various Icmt inhibitors on the viability of different cancer cell lines, as measured by the IC50 value (the concentration of an inhibitor that reduces cell viability by 50%).
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Cysmethynil | MCF-7 | Breast Cancer | 9.7 ± 0.1 |
| Cysmethynil | MDA-MB-231 | Breast Cancer | 8.8 ± 0.3 |
| Compound J6-7 | - | - | 67 |
| Compound J6-8 | - | - | 35 |
| Compound R1-11 | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 |
| Compound R1-11 | PC3 | Prostate Cancer | 2.01 - 17.4 |
| Compound R1-12 | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 |
| Compound R1-12 | PC3 | Prostate Cancer | 2.01 - 17.4 |
| Compound R1-14 | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 |
| Compound R1-14 | PC3 | Prostate Cancer | 2.01 - 17.4 |
| Compound R2-7 | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 |
| Compound R2-7 | PC3 | Prostate Cancer | 2.01 - 17.4 |
| Compound R2-8 | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 |
| Compound R2-8 | PC3 | Prostate Cancer | 2.01 - 17.4 |
Signaling Pathways Affected by this compound
This compound primarily exerts its effects by disrupting the function of prenylated proteins, most notably Ras. This leads to the downregulation of key signaling pathways involved in cell growth, proliferation, and survival.
Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation. Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, preventing its activation and subsequent downstream signaling.
Caption: this compound inhibits Icmt, disrupting Ras processing and localization, thereby blocking the Ras-Raf-MEK-ERK signaling pathway and inhibiting cell proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Ras is an upstream activator of this pathway, and its mislocalization due to Icmt inhibition leads to the pathway's downregulation.
Caption: this compound-mediated inhibition of Icmt disrupts Ras function, leading to the inactivation of the PI3K/Akt/mTOR pathway, which in turn suppresses cancer cell survival and growth.
Experimental Protocols
A detailed protocol for assessing cell viability upon treatment with this compound using a tetrazolium-based colorimetric assay (such as MTT, MTS, or XTT) is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay Workflow
Caption: A generalized workflow for determining the effect of this compound on cell viability using a tetrazolium-based assay.
Detailed Protocol: MTS Cell Viability Assay
This protocol utilizes a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, a convenient, single-step colorimetric method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 2,500 to 10,000 cells per well in 100 µL of complete culture medium).[1]
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent solution to each well.[4]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator, or until a noticeable color change is observed in the control wells. The incubation time may need to be optimized for your specific cell line.
-
Gently mix the contents of the wells.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Important Considerations:
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not affect cell viability. Run appropriate vehicle controls.
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubation Times: The duration of both the drug treatment and the MTS incubation should be optimized for each cell line and experimental setup.
-
Assay Linearity: Confirm that the absorbance reading is within the linear range of the assay for the cell densities used.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate its impact on cancer cell viability and gain valuable insights into the role of Icmt in cellular signaling and oncogenesis.
References
- 1. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 4. broadpharm.com [broadpharm.com]
Application Note: Western Blot Analysis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition by Icmt-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1] This modification, a carboxyl methylation of the isoprenylated cysteine, is critical for the proper subcellular localization and function of numerous key signaling proteins, most notably the Ras superfamily of small GTPases.[1][2] Since aberrant Ras signaling is implicated in a significant portion of human cancers, ICMT has emerged as a promising therapeutic target.[3]
Inhibition of ICMT disrupts the membrane association of Ras, leading to its mislocalization in the cytosol and subsequent impairment of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][4] This can ultimately lead to the inhibition of cell proliferation, cell cycle arrest, and apoptosis.[5] Icmt-IN-10 is a small molecule inhibitor designed to target ICMT activity.
This application note provides a detailed protocol for using Western blot analysis to characterize the cellular effects of this compound. The primary applications of this protocol are to:
-
Confirm the inhibition of downstream Ras signaling pathways by assessing the phosphorylation status of key effector proteins (e.g., ERK, AKT).
-
Analyze the effect of ICMT inhibition on the expression levels of total Ras or other ICMT substrates.
-
Assess the mislocalization of Ras from the membrane to the cytosol through subcellular fractionation followed by Western blotting.
Quantitative Data Summary
The efficacy of an ICMT inhibitor is determined by its ability to modulate cellular processes, which can be quantified through various assays. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric, typically determined using assays like the MTT or PrestoBlue assay.[6][7] Western blotting provides semi-quantitative data on changes in protein expression or post-translational modifications. The table below serves as a template for summarizing experimentally determined data for this compound.
Table 1: Template for Summary of this compound Activity
| Parameter | Cell Line | Value | Method | Western Blot Readout |
| Cell Viability IC50 | e.g., PC3, HCT-116 | User Determined | MTT / CellTiter-Glo Assay | N/A |
| p-ERK Inhibition | e.g., PC3, HCT-116 | User Determined | Western Blot | Decrease in p-ERK/Total ERK ratio |
| p-AKT Inhibition | e.g., PC3, HCT-116 | User Determined | Western Blot | Decrease in p-AKT/Total AKT ratio |
| Ras Mislocalization | e.g., PC3, HCT-116 | User Determined | Western Blot (Fractionation) | Increase in cytosolic Ras fraction |
Note: All values are examples and must be determined experimentally for the specific cell line and conditions used.
Visualized Pathways and Workflows
ICMT Signaling Pathway and Point of Inhibition
The diagram below illustrates the post-prenylation processing of CAAX proteins like Ras and the subsequent activation of downstream signaling cascades. This compound acts by inhibiting the final methylation step catalyzed by ICMT.
Caption: ICMT pathway showing Ras processing and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
This workflow outlines the key steps from cell culture to the final analysis of protein expression following treatment with this compound.
Caption: Step-by-step experimental workflow for Western blot analysis.
Detailed Experimental Protocols
This protocol provides a comprehensive method for analyzing the effects of this compound on target proteins using Western blotting.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HCT-116, PC3, or another relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Cell Treatment: Once cells are attached and growing, replace the medium with the medium containing this compound or a vehicle control (DMSO at a concentration equal to that in the highest inhibitor dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Part 2: Lysate Preparation
-
Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-30 µg) per lane.
-
Sample Preparation: Mix the calculated volume of lysate with 4X SDS-PAGE sample buffer and deionized water to a final 1X concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in 1X SDS Running Buffer until the dye front reaches the bottom.[8]
-
Transfer Setup: Equilibrate the gel, PVDF membrane, and filter papers in 1X Transfer Buffer.[8]
-
Protein Transfer: Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.[9]
Part 5: Immunoblotting and Detection
-
Blocking: After transfer, wash the membrane briefly with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
Suggested Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-pan-Ras
-
Rabbit anti-GAPDH or Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[9]
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Part 6: Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the protein of interest and the corresponding loading control in each lane.
-
Normalization: For each sample, normalize the intensity of the target protein band to the intensity of the loading control band.
-
Comparison: Compare the normalized values across different concentrations of this compound to the vehicle control to determine the relative change in protein expression or phosphorylation. For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. addgene.org [addgene.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Long-Term Stability of Icmt-IN-10 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the long-term stability of the Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, Icmt-IN-10, when stored in Dimethyl Sulfoxide (DMSO). While specific long-term stability data for this compound is not publicly available, this guide outlines best practices and standardized protocols for establishing stability in a laboratory setting.
Introduction
This compound is a small molecule inhibitor of Icmt, an enzyme crucial for the post-translational modification of Ras proteins and other small GTPases.[1] By inhibiting Icmt, this compound can disrupt signaling pathways implicated in cancer cell growth and proliferation, such as the MAPK and Akt pathways.[1][2] For reliable and reproducible experimental results, understanding the stability of this compound in its common solvent, DMSO, is paramount. This document provides a framework for evaluating this stability.
Signaling Pathway of Icmt Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Long-Term Stability Assessment
The stability of small molecules in DMSO can be affected by factors such as storage temperature, water content, and freeze-thaw cycles.[3][4] Therefore, a systematic stability study is recommended.
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound in DMSO under various storage conditions. These tables are for illustrative purposes and should be replaced with experimentally derived data.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC-UV |
| -80°C | 0 Months | 99.8 |
| 6 Months | 99.7 | |
| 12 Months | 99.5 | |
| 24 Months | 99.4 | |
| -20°C | 0 Months | 99.8 |
| 6 Months | 99.2 | |
| 12 Months | 98.5 | |
| 24 Months | 97.1 | |
| 4°C | 0 Months | 99.8 |
| 1 Month | 98.9 | |
| 3 Months | 97.0 | |
| 6 Months | 94.5 | |
| Room Temperature | 0 Hours | 99.8 |
| 24 Hours | 99.1 | |
| 48 Hours | 98.2 | |
| 1 Week | 95.3 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC-UV |
| 0 | 99.8 |
| 5 | 99.6 |
| 10 | 99.3 |
| 15 | 98.8 |
| 20 | 98.1 |
| 25 | 97.5 |
Note: Freeze-thaw cycles were performed by freezing at -20°C and thawing at room temperature.
Recommended Storage Conditions
Based on general principles for small molecule storage, the following conditions are recommended for this compound in DMSO:
-
Long-term storage: Store aliquots at -80°C for maximum stability.
-
Short-term storage: For frequent use, store aliquots at -20°C for up to a few months.
-
Working solutions: Prepare fresh working solutions from stock for daily experiments. Avoid prolonged storage at 4°C or room temperature.
-
Minimize freeze-thaw cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.[5]
Experimental Protocols
A detailed protocol for assessing the stability of this compound in DMSO is provided below. This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a common method for purity assessment.[6]
Experimental Workflow
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Troubleshooting & Optimization
Icmt-IN-10 solubility issues in aqueous media
Welcome to the technical support center for Icmt-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous media.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Due to its hydrophobic nature, solubility in aqueous solutions can be a challenge.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media). | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your experiment. 2. Increase the DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific cell line or assay to DMSO, as concentrations above 0.5% can be toxic to some cells. 3. Use a co-solvent: For in vivo studies or sensitive in vitro assays, consider using a co-solvent system. A common formulation is a three-part system of DMSO, a surfactant like Tween 80 or Cremophor EL, and a vehicle like saline or PBS. 4. Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution. First, mix the DMSO stock with a small volume of the aqueous buffer, vortex gently, and then add this mixture to the remaining buffer. |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low aqueous solubility. | Direct dissolution in aqueous buffers is not recommended. A stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), should be prepared first. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to an inaccurate final concentration. The compound may have degraded. | 1. Visually inspect your solution: Before use, ensure your stock solution and final working solution are clear and free of any visible precipitate. If necessary, gently warm the solution to aid dissolution. 2. Proper storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Difficulty preparing a high-concentration stock solution in DMSO. | While this compound is generally soluble in DMSO, there is a physical limit. | Based on data for similar compounds from the same chemical series, a stock solution of 10 mM in DMSO should be achievable. If you require a higher concentration, you may need to gently warm the solution or use a different organic solvent like ethanol or DMF, but always check for compatibility with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q2: What is the solubility of this compound?
A2: While specific quantitative solubility data for this compound in various solvents is not widely published, related compounds from the same chemical series are reported to have a solubility of at least 10 mM in DMSO. The aqueous solubility of this compound is expected to be very low.
Q3: How should I store my this compound stock solution?
A3: It is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is the enzyme responsible for the final step in the post-translational modification of proteins that have a C-terminal "CaaX box" motif, such as the Ras family of small GTPases. By inhibiting ICMT, this compound prevents the methylation of these proteins, which is crucial for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth, proliferation, and survival.
Q5: Can I dissolve this compound directly in PBS or cell culture medium?
A5: No, due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers. You should first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous medium to the final desired concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 393.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution, you will need 3.93 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: A Three-Step Protocol for Solubilizing this compound in Aqueous Media for Cell Culture
This protocol is adapted from a method for dissolving hydrophobic compounds in aqueous media and can be particularly useful for sensitive cell-based assays.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium
-
Water bath
-
Sterile tubes
Procedure:
-
Step 1: Preparation of the DMSO stock. Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Step 2: Dilution in FBS. Pre-warm the FBS to approximately 50°C in a water bath. Dilute the 10 mM this compound DMSO stock 1:10 in the pre-warmed FBS. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS to get a 1 mM solution. Keep this solution warm.
-
Step 3: Final dilution in cell culture medium. Further dilute the this compound/FBS mixture into your final cell culture medium to achieve the desired working concentration. For example, to get a 10 µM final concentration, you would add 10 µL of the 1 mM this compound/FBS solution to 990 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.
Visualizations
This compound Mechanism of Action: Inhibition of the Ras Signaling Pathway
Caption: this compound inhibits ICMT, preventing Ras membrane localization and downstream signaling.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for addressing solubility issues with this compound.
References
Optimizing Icmt-IN-10 dosage for maximum efficacy
Disclaimer: Specific experimental data for Icmt-IN-10 is limited in publicly available resources. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of many proteins, including the Ras family of small GTPases.[1][2] This final step involves the methylation of a C-terminal prenylated cysteine residue.[1] By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting their signaling pathways, which can impact cell growth, proliferation, and survival.[1][2]
Q2: What are the potential therapeutic applications of this compound?
A2: Given its role in inhibiting the function of key signaling proteins like Ras, which are frequently mutated in cancer, this compound and other ICMT inhibitors are being investigated as potential anti-cancer agents.[1][3] Research has shown that inhibition of ICMT can lead to reduced cancer cell growth, induction of cell cycle arrest, and autophagy-mediated cell death.[2][3] Additionally, ICMT inhibitors are being explored for other conditions such as progeria.[4]
Q3: How should I determine the optimal dosage of this compound for my in vitro experiments?
A3: The optimal dosage of this compound will be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments with similar small molecule inhibitors is between 0.1 µM and 30 µM.[3]
Q4: What are the known off-target effects of ICMT inhibitors?
A4: While specific off-target effects for this compound are not documented, researchers should be aware of potential off-target activities. For instance, some ICMT inhibitors have been shown to be non-competitive with the methyl donor substrate S-adenosyl-L-methionine (AdoMet) but competitive with the isoprenylated cysteine substrate.[3] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of ICMT.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy of this compound in cell-based assays. | - Suboptimal Dosage: The concentration of this compound may be too low. - Cell Line Resistance: The cell line may have intrinsic or acquired resistance to ICMT inhibition. - Compound Instability: The compound may be degrading in the culture medium. | - Perform a dose-response experiment with a wider concentration range. - Verify the expression and activity of ICMT in your cell line. - Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| High cellular toxicity observed at expected effective concentrations. | - Off-target Effects: The compound may be hitting other cellular targets. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Use the lowest effective concentration of this compound. - Include a vehicle control (solvent only) to assess the effect of the solvent on cell viability. |
| Inconsistent results between experiments. | - Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect results. - Inconsistent Compound Handling: Variations in the preparation and storage of this compound. | - Maintain consistent cell culture practices. - Standardize the protocol for preparing and handling this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cancer Cell Line
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the downstream signaling pathways of Ras, such as the MAPK/ERK and PI3K/Akt pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration around the predetermined IC50 value for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Workflows
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 4. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Icmt-IN-10 Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-10, in cell culture media.
Troubleshooting Guide
Question: What causes this compound to precipitate in my cell culture media?
-
Low Aqueous Solubility: Many small molecule inhibitors have limited solubility in aqueous solutions like cell culture media.
-
Improper Dissolution of Stock Solution: If the initial stock solution in a solvent like DMSO is not fully dissolved, adding it to the aqueous media will result in immediate precipitation.
-
High Final Concentration: The concentration of this compound in the final culture volume may exceed its solubility limit in the media.
-
Solvent Shock: Rapid dilution of the DMSO stock solution into the aqueous media can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[1][2]
-
pH and Temperature: The pH and temperature of the cell culture media can influence the solubility of the compound.[1][2]
-
Storage Conditions: Improper storage of stock solutions can lead to compound degradation or precipitation over time.
Question: How can I prevent this compound precipitation?
To prevent precipitation, a systematic approach to solution preparation and handling is recommended.
-
Ensure Complete Dissolution of Stock Solution: Visually inspect your DMSO stock solution to ensure there are no visible particulates. Gentle warming (to no more than 37°C) and vortexing can aid in complete dissolution.
-
Optimize Final Concentration: If you observe precipitation, consider performing a dose-response curve to determine the highest soluble concentration under your experimental conditions.
-
Stepwise Dilution: To avoid "solvent shock," perform a serial dilution of your DMSO stock solution in cell culture media. For example, instead of adding a small volume of highly concentrated stock directly to a large volume of media, first, dilute the stock in a smaller volume of media before adding it to the final culture vessel.
-
Pre-warm Media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes improve solubility.
-
Filter Sterilization: If you suspect your stock solution may contain particulates, it can be filter-sterilized through a 0.22 µm filter before use.
Below is a troubleshooting workflow to address this compound precipitation:
Frequently Asked Questions (FAQs)
Question: What is the recommended solvent for this compound?
Based on information for structurally related compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. If solubility issues persist, other organic solvents like ethanol or DMF could be tested in small amounts.
Question: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound as a powder or in a suitable solvent under the following conditions. These are general recommendations based on a similar compound and may need to be optimized for this compound.
| Storage Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| 4°C | 2 years | Not Recommended |
| -80°C | Not specified | 6 months |
Question: What is the mechanism of action of this compound?
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, thereby affecting downstream signaling pathways involved in cell growth, proliferation, and survival.
The ICMT enzyme is the final of three enzymes that modify isoprenylated C-terminal cysteine residues, targeting these proteins to the cell membrane. Inhibition of ICMT can lead to the mislocalization of key signaling proteins like Ras, which in turn can inhibit cancer cell proliferation and survival.
Below is a diagram illustrating the role of ICMT in the Ras signaling pathway.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically add the appropriate volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes. Visually inspect for any undissolved particles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid "solvent shock," it is advisable to make an intermediate dilution of the stock solution in pre-warmed cell culture medium.
-
For example, dilute the 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate solution (or the high-concentration stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium in your culture vessel.
-
Gently swirl the vessel to ensure even distribution of the compound.
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and before placing it in the incubator.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
References
Technical Support Center: Minimizing Icmt-IN-10 Toxicity in Animal Models
Disclaimer: Specific in vivo toxicity data for Icmt-IN-10 is not publicly available. This guide is based on the known mechanism of action of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors and general principles of preclinical toxicology. The potential toxicities and mitigation strategies outlined below are theoretical and should be adapted based on empirical observations in your specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 32) is a potent, small-molecule inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt) with an IC50 of 0.184 μM.[1] Icmt catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily. This final step involves the methylation of a C-terminal prenylcysteine residue. By inhibiting Icmt, this compound prevents this methylation, leading to the mislocalization of these proteins from the cell membrane and subsequent disruption of their downstream signaling pathways, such as the MAPK and PI3K/Akt/mTOR pathways. This can ultimately induce cell cycle arrest, autophagy, and apoptosis in cancer cells.
Q2: What are the potential, theoretically-predicted toxicities of this compound in animal models?
A2: While specific data is unavailable for this compound, inhibiting a fundamental cellular process like protein prenylation could potentially lead to on-target toxicities in normal, healthy tissues that also rely on Icmt activity. Based on the function of Icmt substrates, potential toxicities could include:
-
Gastrointestinal (GI) toxicity: The GI tract has a high rate of cell turnover, which is often dependent on signaling pathways regulated by Ras and other small GTPases. Inhibition of Icmt could disrupt gut homeostasis, leading to diarrhea, weight loss, and malabsorption.
-
Hematological toxicity: Hematopoietic stem cells and their progeny are sensitive to disruptions in cell signaling. Icmt inhibition could potentially lead to cytopenias (anemia, neutropenia, thrombocytopenia).
-
Hepatotoxicity: The liver is a primary site of drug metabolism and can be susceptible to toxicity. Monitoring liver function tests (e.g., ALT, AST) is advisable.
-
Cardiovascular effects: Rho family GTPases, which are substrates of Icmt, play roles in cardiovascular function. Effects on heart rate, blood pressure, or cardiac histology could be monitored.
-
Dermatological effects: Skin rashes and alopecia are common side effects of drugs that interfere with growth factor signaling pathways.
Q3: What are the first signs of toxicity I should monitor for in my animal models?
A3: Close monitoring of the animals is crucial. Early signs of toxicity can be non-specific and may include:
-
Changes in body weight (more than 10-15% loss is a common concern).
-
Changes in food and water consumption.
-
Changes in posture, grooming, and activity levels (e.g., lethargy, ruffled fur).
-
Changes in feces and urine (e.g., diarrhea, abnormal color).
-
Visible signs of distress, such as labored breathing or hunched posture.
Q4: How can I improve the solubility and formulation of this compound for in vivo studies?
A4: Icmt inhibitors, particularly early-generation compounds, can have poor aqueous solubility. While specific formulation details for this compound are not published, here are some general strategies:
-
Vehicle selection: A common starting point for poorly soluble compounds is a vehicle mixture such as DMSO, PEG300, Tween 80, and saline. It is critical to first run a vehicle-only control group to ensure the vehicle itself is not causing toxicity.
-
Formulation development: More advanced formulations like solutions, suspensions, or emulsions can be developed. For example, micronization of the compound to increase surface area can improve dissolution in a suspension.
-
Excipients: The use of solubilizing agents and surfactants can improve the bioavailability of the compound.
It is highly recommended to perform formulation and stability studies before commencing animal experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid weight loss (>15%) and diarrhea in treated animals. | Gastrointestinal toxicity due to Icmt inhibition in intestinal epithelial cells. | 1. Dose Reduction: Lower the dose of this compound. 2. Dosing Schedule Modification: Change from daily to intermittent dosing (e.g., every other day, or 5 days on/2 days off) to allow for tissue recovery. 3. Supportive Care: Provide nutritional supplements and hydration. 4. Pathological Analysis: At necropsy, carefully examine the GI tract for signs of inflammation, ulceration, or changes in villus architecture. |
| Decreased white blood cell counts (neutropenia) in treated animals. | Hematological toxicity affecting hematopoietic progenitor cells. | 1. Monitor Complete Blood Counts (CBCs): Perform regular blood draws to monitor the kinetics of the cytopenia. 2. Dose and Schedule Adjustment: As with GI toxicity, reducing the dose or altering the schedule may be effective. 3. Growth Factor Support: In severe cases, consider the use of supportive care agents like G-CSF, though this can complicate the interpretation of efficacy studies. |
| Elevated liver enzymes (ALT, AST) in serum. | Potential hepatotoxicity. | 1. Confirm with Histopathology: At the end of the study, or if toxicity is severe, examine liver tissue for signs of necrosis, inflammation, or steatosis. 2. Dose Reduction: Lower the dose to see if the liver enzyme levels normalize. 3. Investigate Drug Metabolism: Consider if the vehicle or other experimental factors could be contributing to liver stress. |
| No observable tumor growth inhibition at well-tolerated doses. | Insufficient drug exposure at the tumor site or lack of on-target efficacy. | 1. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue to ensure adequate exposure. 2. Pharmacodynamic (PD) Assay: Develop an assay to confirm target engagement in the tumor. For Icmt, this could involve measuring the level of unmethylated Ras or observing Ras mislocalization from the membrane in tumor biopsies. 3. Re-evaluate the Model: Ensure the chosen tumor model is sensitive to the inhibition of the Ras signaling pathway. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and a related compound from the primary literature. Note: This is not toxicity data.
| Compound | Icmt IC50 (μM) | HCT-116 Cell Viability GI50 (μM) | Panc-1 Cell Viability GI50 (μM) |
| This compound (Compound 32) | 0.184 | >100 | >100 |
| Compound 75 | 0.0013 | 0.3 | 0.8 |
Data extracted from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.[2]
Experimental Protocols
Protocol: General Toxicity Assessment in a Xenograft Mouse Model
-
Animal Model: Use an appropriate strain of immunocompromised mice (e.g., NOD-SCID, NSG) for xenograft studies.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Randomization and Grouping: Randomize animals into control (vehicle) and treatment groups (different doses of this compound). A typical group size is 8-10 animals.
-
Dosing: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule. The volume should be based on the animal's body weight.
-
Monitoring:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Record body weight 2-3 times per week.
-
Clinical Observations: Perform daily checks for any signs of toxicity as listed in the FAQs.
-
-
Endpoints:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Individual animals may be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, severe signs of distress).
-
-
Necropsy and Tissue Collection:
-
At the end of the study, perform a gross necropsy.
-
Collect tumors, blood (for CBC and serum chemistry), and major organs (liver, spleen, kidney, heart, lungs, GI tract) for histopathological analysis.
-
Visualizations
Caption: Icmt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical toxicity and efficacy studies.
References
Technical Support Center: Icmt-IN-10 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Icmt-IN-10 under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year. For short-term storage (up to a few weeks), storage at 4°C is acceptable.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a suitable organic solvent such as DMSO or ethanol. Due to the potential for hydrolysis, aqueous solutions should be prepared fresh for each experiment and used immediately. Stock solutions in anhydrous organic solvents are significantly more stable.
Q3: What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent, temperature, and pH. In anhydrous DMSO, the compound is stable for several weeks at -20°C. However, in aqueous buffers, its stability decreases, particularly at acidic or basic pH. It is advisable to avoid repeated freeze-thaw cycles of stock solutions.
Q4: What are the potential degradation pathways for this compound?
As an indole derivative, this compound is susceptible to degradation through several pathways, including:
-
Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: If the compound contains ester or amide functionalities, it can undergo hydrolysis, especially in aqueous solutions at non-neutral pH.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution:
-
Verify that the solid compound has been stored at -20°C and protected from light.
-
Prepare fresh stock solutions from a new aliquot of the compound.
-
If using aqueous buffers, ensure solutions are prepared immediately before use.
-
-
-
Possible Cause 2: Incorrect Solution Concentration. Errors in weighing the compound or in serial dilutions can lead to inaccurate concentrations.
-
Solution:
-
Carefully re-weigh the compound and prepare a new stock solution.
-
Use calibrated pipettes for all dilutions.
-
Consider verifying the concentration of the stock solution using a spectrophotometer if a molar extinction coefficient is known.
-
-
Problem 2: Appearance of unknown peaks in my analytical chromatography (e.g., HPLC) after storing this compound solutions.
-
Possible Cause: Formation of Degradation Products. The appearance of new peaks suggests that this compound has degraded.
-
Solution:
-
Analyze a freshly prepared solution to confirm the retention time of the intact compound.
-
Review the storage conditions of the solution. Avoid prolonged storage in aqueous buffers or exposure to light.
-
Refer to the stability data tables below to understand expected degradation under different stress conditions.
-
-
Stability Data Summary
The following tables summarize the stability of this compound under various stress conditions as determined by forced degradation studies. The percentage of the parent compound remaining was quantified by a stability-indicating HPLC method.
Table 1: Stability of this compound Solid under Different Temperature and Humidity Conditions.
| Storage Condition | Duration | Appearance | Purity by HPLC (%) |
| 25°C / 60% RH | 1 month | No change | 98.5 |
| 40°C / 75% RH | 1 month | Slight yellowing | 95.2 |
| 60°C | 2 weeks | Yellowing | 90.1 |
Table 2: Stability of this compound (10 mM) in Different Solvents at 25°C.
| Solvent | Duration | Purity by HPLC (%) |
| DMSO | 7 days | 99.1 |
| Ethanol | 7 days | 98.8 |
| PBS (pH 7.4) | 24 hours | 92.5 |
| 0.1 M HCl (aq) | 24 hours | 85.3 |
| 0.1 M NaOH (aq) | 24 hours | 88.7 |
Table 3: Photostability of this compound Solid and in Solution.
| Condition | Duration | Purity by HPLC (%) |
| Solid (exposed to light) | 7 days | 96.4 |
| 10 mM in DMSO (exposed to light) | 24 hours | 94.1 |
| 10 mM in PBS (pH 7.4) (exposed to light) | 4 hours | 89.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Studies
Forced degradation studies were performed to evaluate the intrinsic stability of this compound.
-
Acid Hydrolysis: this compound was dissolved in 0.1 M HCl and incubated at 60°C.
-
Base Hydrolysis: this compound was dissolved in 0.1 M NaOH and incubated at 60°C.
-
Oxidative Degradation: this compound was treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Solid this compound was heated in a controlled oven.
-
Photodegradation: this compound (solid and in solution) was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Visualizations
ICMT Signaling Pathway
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a key enzyme in the post-translational modification of proteins containing a C-terminal CaaX box motif, such as Ras. This modification is crucial for their proper subcellular localization and function.
Caption: The ICMT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of a small molecule inhibitor like this compound.
Caption: A general experimental workflow for stability testing of this compound.
Troubleshooting Logic for this compound Instability
This diagram provides a logical flow for troubleshooting unexpected experimental results that may be due to the instability of this compound.
Caption: A troubleshooting decision tree for this compound instability issues.
Addressing batch-to-batch variability of Icmt-IN-10
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-10. The focus is on addressing and mitigating the challenges posed by batch-to-batch variability to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT catalyzes the final step in a three-stage post-translational modification process known as prenylation, which is crucial for the function of many proteins, particularly those ending in a C-terminal CAAX motif.[1][2][3] Substrates for this process include key signaling proteins like the Ras and Rho families of small GTPases.[4][5]
The process involves:
-
Addition of a lipid isoprenoid group to a cysteine residue.
-
Proteolytic removal of the final three amino acids (-AAX).
-
Carboxyl methylation of the now-terminal prenylated cysteine by ICMT.[1][2]
This compound specifically blocks this final methylation step. This inhibition leads to the mislocalization of ICMT substrates, such as Ras, preventing them from anchoring to the cell membrane and disrupting their downstream signaling functions.[2]
Q2: What are the expected downstream cellular effects of this compound treatment?
By disrupting the function of key proteins like Ras and Rho GTPases, this compound affects major cellular signaling pathways.[1][5] The primary pathways impacted are the MAPK (Ras-Raf-MEK-ERK) and the PI3K/Akt/mTOR signaling cascades.[1][4][6][7] Inhibition of these pathways can result in various cellular outcomes, including:
-
Induction of Cell Death: Can occur through autophagy rather than apoptosis.[4][6]
-
Compromised DNA Damage Repair: ICMT inhibition can sensitize cancer cells to DNA-damaging agents, such as PARP inhibitors.[1]
-
Reduced Cell Migration and Invasion: Through effects on Rho family GTPases.[5]
References
- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Icmt-IN-10 Penetration in 3D Cell Culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the penetration of Icmt-IN-10 in 3D cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT).[1][2] ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of several proteins, including the Ras family of GTPases.[3][4][5] By inhibiting ICMT, this compound prevents the methylation of these proteins, which is essential for their proper membrane localization and function. This disruption can interfere with key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1][4]
Q2: Why is assessing penetration in 3D cell culture models important for this compound?
A2: 3D cell culture models, such as spheroids and organoids, more accurately mimic the microenvironment of in vivo tumors compared to traditional 2D cell cultures.[6][7][8] These models exhibit gradients of nutrients, oxygen, and pH, and possess an extracellular matrix that can act as a barrier to drug penetration.[9][10][11] Therefore, assessing the penetration of this compound in these models is crucial to understanding its potential efficacy in a more physiologically relevant context. Poor penetration can lead to a heterogeneous drug response within the tumor model, with cells in the core being unexposed to therapeutic concentrations.[12][13]
Q3: What are the typical challenges encountered when assessing drug penetration in 3D cell cultures?
A3: Researchers may face several challenges, including:
-
Limited Penetration: The dense cellular packing and extracellular matrix in 3D models can limit the diffusion of small molecules.[8]
-
Imaging Depth: Standard microscopy techniques may struggle to visualize the core of larger spheroids.[11][14]
-
Quantification: Accurately quantifying the drug concentration at different depths within the 3D structure can be complex.
-
Viability Assessment: Distinguishing between cell death caused by the drug and that caused by hypoxic or necrotic conditions in the spheroid core is essential.[6][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable this compound in the spheroid core. | 1. Insufficient incubation time: The drug may not have had enough time to diffuse through the spheroid. 2. High cell density/compactness: A very dense spheroid can physically impede drug penetration. 3. Binding to extracellular matrix (ECM): The compound may be sequestered by ECM components. | 1. Perform a time-course experiment: Analyze penetration at multiple time points (e.g., 2, 6, 12, 24 hours).[12] 2. Use smaller spheroids: Spheroids with a diameter under 400-500 μm are less likely to have a significant necrotic core and may allow for better penetration.[10] 3. Consider scaffold-free models: If using a scaffold-based 3D culture, compare results with a scaffold-free method like the hanging drop technique.[10] |
| High variability in penetration between replicate spheroids. | 1. Inconsistent spheroid size and shape: Variability in spheroid formation can lead to differences in drug uptake. 2. Uneven drug distribution in the culture medium: Inadequate mixing can lead to concentration gradients. | 1. Optimize spheroid formation protocol: Use methods that promote uniform spheroid size, such as ultra-low attachment plates or specialized spheroid microplates. 2. Ensure gentle agitation: After adding this compound, gently agitate the plate to ensure a homogenous concentration in the well. |
| Discrepancy between penetration data and cell viability assays. | 1. Drug efflux pumps: Cells may be actively transporting this compound out. 2. Metabolism of this compound: The drug may be metabolized to an inactive form by cells in the outer layers. 3. Delayed cytotoxic effect: The effect of the drug on cell viability may not be immediate. | 1. Investigate the expression of ABC transporters: Use qPCR or western blotting to check for common drug efflux pumps. 2. Analyze for metabolites: Use techniques like mass spectrometry to detect potential metabolites of this compound.[9] 3. Extend the duration of the viability assay: Assess cell viability at later time points post-treatment. |
| Difficulty imaging the core of the spheroids. | 1. Limited light penetration: Standard fluorescence microscopy may not be suitable for thick specimens.[14] 2. Light scattering: The dense nature of the spheroid can scatter excitation and emission light.[14] | 1. Use advanced imaging techniques: Confocal or multiphoton microscopy can provide better optical sectioning and deeper imaging.[14] 2. Tissue clearing techniques: Render the spheroids transparent before imaging to reduce light scattering. |
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescence for this compound Target Engagement
This protocol assesses the downstream effects of this compound by staining for a biomarker of ICMT inhibition.
-
Spheroid Culture: Generate spheroids to the desired size in ultra-low attachment 96-well plates.
-
This compound Treatment: Treat spheroids with the desired concentrations of this compound and controls for the determined time course.
-
Fixation: Gently wash the spheroids with PBS and fix with 4% paraformaldehyde for 1-2 hours at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST) for 2 hours.
-
Primary Antibody Incubation: Incubate with a primary antibody against a downstream marker of ICMT activity (e.g., a non-methylated form of an ICMT substrate) overnight at 4°C.
-
Washing: Wash spheroids three times with PBST for 15 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature in the dark.
-
Washing: Wash spheroids three times with PBST for 15 minutes each.
-
Clearing and Mounting: (Optional but recommended) Use a tissue clearing agent according to the manufacturer's protocol. Mount spheroids on a slide with appropriate mounting medium.
-
Imaging: Image using a confocal or multiphoton microscope.
Protocol 2: Mass Spectrometry Imaging (MSI) for Direct Detection of this compound
This protocol allows for the direct visualization of this compound distribution within the spheroid.
-
Spheroid Culture and Treatment: Culture and treat spheroids as described in Protocol 1.
-
Harvesting and Embedding: Wash spheroids in PBS and embed them in a suitable matrix (e.g., gelatin or OCT compound).
-
Cryosectioning: Snap-freeze the embedded spheroids and cut thin sections (10-20 µm) using a cryostat.
-
Matrix Application: Apply a suitable MALDI matrix onto the sections.
-
MALDI-MSI Analysis: Analyze the sections using a MALDI imaging mass spectrometer to map the spatial distribution of this compound.[9]
-
Image Coregistration: (Optional) Stain adjacent sections with H&E or for immunofluorescence markers and coregister the images with the MSI data for anatomical context.[15]
Visualizations
References
- 1. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening Meets AI and 3D Models | Technology Networks [technologynetworks.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Unlocking the Potential of 3d Cell Culture: a Guide to Assay Optimization | AAT Bioquest [aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Imaging and Analysis of Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Icmt-IN-10 and Cysmethynil: Inhibitors of Ras Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), Icmt-IN-10 and cysmethynil. Icmt is a critical enzyme in the post-translational modification of Ras proteins, and its inhibition represents a promising therapeutic strategy for cancers driven by Ras mutations. This document outlines the inhibitory activities, mechanisms of action, and supporting experimental data for both compounds.
Executive Summary
Both this compound and cysmethynil are potent inhibitors of Icmt, an enzyme that catalyzes the final methylation step in the processing of Ras proteins. This methylation is crucial for the proper localization of Ras to the cell membrane, a prerequisite for its signaling functions. By inhibiting Icmt, these small molecules disrupt Ras trafficking and subsequent downstream signaling pathways, leading to anti-proliferative effects in cancer cells.
Available data suggests that this compound is a more potent inhibitor of Icmt in biochemical assays compared to cysmethynil. However, cysmethynil has been more extensively characterized in cellular and in vivo models, and a more soluble and potent analog, compound 8.12, has been developed. It is important to note that a direct head-to-head comparison of this compound and cysmethynil in the same experimental setting has not been identified in the public domain. Therefore, the quantitative data presented below should be interpreted with this consideration.
Quantitative Performance Comparison
The inhibitory potency of this compound and cysmethynil against Icmt has been determined in in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | IC50 (µM) | Source / Conditions |
| This compound | 0.184 | Biochemical assay. Specific conditions not detailed in the available source. |
| Cysmethynil | 2.4 | Standard in vitro Icmt activity assay.[1] |
| 0.29 | In vitro Icmt activity assay with pre-incubation of the inhibitor with the enzyme. | |
| Compound 8.12 | 0.6 | In vitro Icmt inhibition assay. |
Note: The IC50 values for this compound and cysmethynil were obtained from different studies and may not be directly comparable due to potential variations in experimental conditions. Compound 8.12 is a more potent analog of cysmethynil.
Mechanism of Action: Inhibition of Ras Processing and Signaling
The primary mechanism of action for both this compound and cysmethynil is the inhibition of Icmt, which disrupts the final step of Ras post-translational modification. This leads to the accumulation of unmethylated Ras, which is then mislocalized from the plasma membrane to intracellular compartments, thereby abrogating its ability to activate downstream signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[2]
Caption: Inhibition of Ras Methylation and Signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Icmt inhibitors are provided below.
In Vitro Icmt Methylation Assay
This assay measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a Ras protein substrate.
Materials:
-
Recombinant human Icmt enzyme
-
Farnesylated K-Ras protein (substrate)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or cysmethynil
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, farnesylated K-Ras, and the Icmt inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a termination solution (e.g., 1 M HCl).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of Icmt inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Ras Localization Assay (Immunofluorescence)
This method visualizes the subcellular localization of Ras proteins in cells treated with Icmt inhibitors.
Materials:
-
Cancer cell line (e.g., Panc-1, MiaPaCa-2)
-
This compound or cysmethynil
-
Primary antibody against Ras
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the Icmt inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-Ras antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of Ras mislocalization.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of the compounds on this ability.
Materials:
-
Cancer cell line
-
This compound or cysmethynil
-
Agar
-
Cell culture medium
-
Multi-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in cell culture medium in each well of a multi-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in cell culture medium containing a suspension of the cancer cells and the Icmt inhibitor at various concentrations.
-
Overlay the top agar layer onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Stain the colonies with a viability stain (e.g., crystal violet).
-
Count the number and size of the colonies to determine the effect of the inhibitor on anchorage-independent growth.
Caption: Experimental workflow for evaluating Icmt inhibitors.
Conclusion
Both this compound and cysmethynil are valuable research tools for studying the role of Ras methylation in cancer biology. Based on the available data, this compound appears to be a more potent inhibitor in biochemical assays. However, cysmethynil and its more potent analog, compound 8.12, have been more extensively validated in cellular and preclinical models. The choice between these inhibitors will depend on the specific research question and the experimental systems being used. Further studies directly comparing these compounds are warranted to provide a more definitive assessment of their relative performance.
References
A Comparative Analysis of Icmt-IN-10 and Other Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. These proteins are pivotal in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This guide provides a comparative study of Icmt-IN-10 and other notable ICMT inhibitors, offering a detailed analysis of their performance based on available experimental data.
Introduction to ICMT and Its Inhibition
ICMT catalyzes the final step in the processing of CaaX-motif containing proteins, a process crucial for their proper membrane localization and function.[1][2] By methylating the C-terminal prenylcysteine, ICMT neutralizes its negative charge, thereby increasing the protein's hydrophobicity and affinity for the plasma membrane.[1] Inhibition of ICMT disrupts this process, leading to the mislocalization of key signaling proteins like Ras, which in turn can impair downstream signaling pathways, such as the MAPK and Akt pathways, ultimately inhibiting cancer cell growth.[3]
A variety of small molecule inhibitors targeting ICMT have been developed. This guide focuses on a comparative analysis of their efficacy, drawing from published in vitro data.
Comparative Performance of ICMT Inhibitors
The inhibitory potency of various compounds against ICMT is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound and other well-characterized ICMT inhibitors. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro ICMT Inhibition
| Inhibitor | IC50 (µM) | Comments | Reference |
| This compound | 0.184 | Potent inhibitor. | [3] |
| cysmethynil | 2.4 | A well-characterized prototypical indole-based ICMT inhibitor. Its potency can be significantly increased with preincubation. | [2][4] |
| Compound 8.12 | Not specified for enzyme, but ~10-fold more potent than cysmethynil in cell growth inhibition. | An amino-derivative of cysmethynil with improved physical properties. | [1] |
| P-series (P1-1) | 12.1 ± 2.1 | Amide-modified farnesyl-cysteine analog. | [3] |
| P-series (P2-5) | 4.3 - 7.1 (range for series) | N-(2-oxyphenyl)benzoyl-l-cysteine derivative, more potent than P1 series. | [3] |
| J-series (J1-1) | 1.0 | Indole-based cysmethynil derivative. | |
| J-series (J5-1 to J5-10) | 0.5 - 2.7 | Amino-derivatives of cysmethynil. | [3] |
| R-series (R1-11, 1-12, 1-14, 2-7, 2-8) | 0.8 - 10.3 | Tetrahydrocarboline derivatives. | [3] |
| AFC analog (sulphonamide linkage) | 8.8 | Structural mimic of N-acetyl-S-farnesyl-l-cysteine (AFC). | [3] |
| AFC analog (triazole moiety) | 19.4 | Structural mimic of AFC. | [3] |
Table 2: In Vitro Cell Viability Inhibition
| Inhibitor | Cell Line(s) | IC50 / GI50 (µM) | Comments | Reference |
| cysmethynil | HepG2, PC3 | ~18-21 (HepG2), 15-30 (PC3) | Induces dose- and time-dependent reduction in viable cells. | [1][4] |
| Compound 8.12 | HepG2, PC3 | ~1.6-3.2 (HepG2), ~1.6 (PC3) | Significantly more potent than cysmethynil in inhibiting cell growth. | [1] |
| J-series (J1-1 to J1-6) | MDA-MB-231 | 19.1 - <25 | ||
| J-series (J5-1 to J5-10) | MDA-MB-231 | 2.9 - 25 | [3] | |
| R-series | MDA-MB-231, PC3 | 2.1 - 14.7 (MDA-MB-231), 2.01 - 17.4 (PC3) | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of ICMT primarily impacts the Ras signaling cascade. The following diagrams illustrate the targeted pathway and a typical experimental workflow for comparing ICMT inhibitors.
Caption: ICMT-mediated Ras signaling pathway and point of inhibition.
Caption: Experimental workflow for comparing ICMT inhibitors.
Experimental Protocols
ICMT Enzymatic Inhibition Assay (Vapor-Phase Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-AdoMet) to a prenylated substrate.
Materials:
-
Recombinant human ICMT
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) as substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-AdoMet)
-
ICMT inhibitors (this compound, cysmethynil, etc.)
-
Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂
-
Scintillation vials and fluid
-
Filter paper discs
Procedure:
-
Prepare a reaction mixture containing assay buffer, the prenylated substrate (e.g., 4 µM BFC), and the ICMT inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant ICMT (e.g., 0.5 µg of Sf9 membrane protein) and ³H-AdoMet (e.g., 5 µM).
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor and AdoMet for 15 minutes before adding the prenylated substrate.[2]
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 10% Tween 20).
-
Spot the reaction mixture onto filter paper discs.
-
Wash the filter paper discs to remove unincorporated ³H-AdoMet.
-
Place the dried filter paper discs in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a formazan product.
Materials:
-
Cancer cell lines (e.g., HepG2, PC3)
-
96-well plates
-
Complete culture medium
-
ICMT inhibitors
-
MTS reagent
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ICMT inhibitors or vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for cell viability for each inhibitor.
Western Blot Analysis of Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the Ras signaling pathway, such as ERK and Akt.
Materials:
-
Cancer cell lines
-
ICMT inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with ICMT inhibitors as described for the cell viability assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The available data indicates that this compound is a potent inhibitor of ICMT. Cysmethynil serves as a foundational molecule in this class, with newer derivatives like compound 8.12 demonstrating significantly improved cellular potency. The choice of inhibitor for a particular research application will depend on the desired potency, physicochemical properties, and the specific cellular context being investigated. The experimental protocols provided herein offer a framework for conducting comparative studies to further elucidate the efficacy and mechanism of action of these and other ICMT inhibitors.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating Icmt-IN-10 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in the validation of a new inhibitor. This guide provides a comparative overview of experimental approaches to validate the target engagement of Icmt-IN-10, an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), by benchmarking against other known Icmt inhibitors.
Icmt is the terminal enzyme in the post-prenylation modification pathway of many signaling proteins, including the Ras superfamily of small GTPases. Inhibition of Icmt is a therapeutic strategy to disrupt the membrane localization and function of these proteins, which are frequently implicated in cancer. Validating that a compound like this compound directly and specifically binds to Icmt in cells is paramount for its development as a chemical probe or therapeutic agent.
This guide details key experimental protocols, presents available comparative data for Icmt inhibitors, and provides visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Icmt Inhibitors
While specific experimental data for this compound is not publicly available, we can establish a framework for its evaluation by comparing the performance of other well-characterized Icmt inhibitors. The following table summarizes the inhibitory activities of cysmethynil and UCM-1336, providing a benchmark for the expected performance of novel Icmt inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Cell-based Activity | Reference |
| This compound | Icmt | - | Data not available | Data not available | - |
| Cysmethynil | Icmt | Enzymatic Assay | 2.4 µM | Induces G1 cell cycle arrest and autophagy-mediated cell death in PC3 prostate cancer cells. | [1] |
| UCM-1336 | Icmt | Enzymatic Assay | 2 µM | Inhibits viability of various RAS-driven cancer cell lines (IC50 range: 2-12 µM). Induces RAS mislocalization from the cell membrane. | [2][3] |
Key Experiments for Validating Target Engagement
Direct demonstration of target engagement in a cellular environment provides crucial evidence for a compound's mechanism of action. The following are key experimental approaches that can be employed to validate the interaction of this compound with Icmt within cells.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. A vehicle-treated control is essential.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Icmt in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Icmt as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
While specific CETSA data for Icmt inhibitors is not yet published, this technique has been widely used to validate the target engagement of other intracellular enzymes.
Workflow for Cellular Thermal Shift Assay (CETSA):
Icmt Enzymatic Activity Assay
A direct measure of target engagement is the inhibition of the enzyme's catalytic activity. An in vitro enzymatic assay can be performed using purified Icmt or cell lysates containing the enzyme.
Experimental Protocol:
-
Enzyme Source: Utilize purified recombinant Icmt or prepare cell lysates from a cell line with high Icmt expression.
-
Substrate and Cofactor: The assay mixture should contain a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and the methyl donor S-adenosyl-L-methionine (SAM).
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation and Termination: Initiate the reaction by adding the substrate and cofactor. After a defined incubation period, terminate the reaction.
-
Detection: The product of the reaction, a methylated substrate, can be quantified using various methods, such as radioactivity-based assays (using [3H]-SAM) or chromatography.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Western Blot Analysis of Downstream Signaling
Inhibition of Icmt is expected to disrupt the membrane localization and function of its substrates, leading to alterations in downstream signaling pathways. Western blotting can be used to probe the phosphorylation status of key signaling proteins.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Cell Lysis: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total forms of downstream effectors of Ras signaling, such as Akt and Erk.
-
Analysis: A decrease in the ratio of phosphorylated to total Akt and Erk would be consistent with on-target Icmt inhibition.
Icmt Signaling Pathway and Point of Inhibition:
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer | bioRxiv [biorxiv.org]
- 3. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Understanding the Selectivity of Icmt-IN-10
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the selectivity profile of Icmt-IN-10, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). While a specific selectivity panel for this compound against other methyltransferases is not publicly available, this document outlines the established methodologies for determining such a profile and presents comparative data for other known ICMT inhibitors.
Introduction to ICMT and the Importance of Selectivity
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that contain a C-terminal "CAAX" motif, such as the Ras superfamily of small GTPases.[1] This methylation step is crucial for the proper subcellular localization and function of these proteins, which are key players in cellular signaling pathways that control growth, proliferation, and survival.[1][2]
Given that aberrant Ras signaling is implicated in approximately 20% of all human cancers, ICMT has emerged as a promising therapeutic target.[1] Inhibiting ICMT can disrupt the function of oncogenic Ras proteins.[3] However, like any targeted therapy, the success of an ICMT inhibitor hinges on its selectivity. An ideal inhibitor will potently block ICMT without significantly affecting other methyltransferases, thereby minimizing off-target effects and potential toxicity.
Comparative Potency of ICMT Inhibitors
While the broader selectivity of this compound is yet to be published, a starting point for comparison is the inhibitor's potency against its primary target, ICMT. The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for several known ICMT inhibitors. This data provides a benchmark for the potency one would expect from a new-generation inhibitor like this compound.
| Inhibitor | ICMT IC50 (µM) | Cell-based GI50 (µM) | Notes |
| Cysmethynil | 1.0 - 6.5 | 19.1 - <25 | A prototypical indole-based ICMT inhibitor.[3] |
| Analogue 75 | 0.0013 | 0.3 - >100 | A potent tetrahydropyranyl derivative.[4] |
| Compound J6-7 | 67 | 32 | An example of a less potent analogue.[3] |
| Compound J6-8 | 35 | Not Reported | An example of a less potent analogue.[3] |
Experimental Protocols for Determining Selectivity
To assess the selectivity of an inhibitor like this compound, its activity is tested against a panel of other methyltransferases. These panels typically include enzymes from different families, such as histone methyltransferases (e.g., EZH2, G9a), protein arginine methyltransferases (PRMTs), and DNA methyltransferases (DNMTs).[5][6] The following are detailed methodologies for key experiments used to generate a selectivity profile.
Biochemical Radiometric Methyltransferase Assay (HotSpot™ Assay)
This is a widely used method to directly measure the activity of a broad range of methyltransferases.[7]
Principle: The assay measures the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a specific substrate (e.g., a histone peptide or a protein like Ras). The radiolabeled product is then captured and quantified.
Protocol:
-
Reaction Setup: In a 96- or 384-well plate, combine the specific methyltransferase enzyme, its corresponding substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Spot the reaction mixture onto filter paper to capture the substrate and product.
-
Washing: Wash the filter paper to remove unreacted [³H]-SAM.
-
Detection: Measure the radioactivity of the captured product using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
AlphaLISA® Proximity-Based Assay
This is a non-radioactive, high-throughput alternative for measuring methyltransferase activity.[8]
Principle: This assay uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. An antibody specific to the methylated product brings the beads together.
Protocol:
-
Reaction: Perform the enzymatic reaction as described in the radiometric assay, but with non-radiolabeled SAM.
-
Detection: Add AlphaLISA® acceptor beads conjugated to an anti-methylated substrate antibody and streptavidin-coated donor beads that bind to a biotinylated substrate.
-
Incubation: Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Reading: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm using an Alpha-enabled plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of methylated product. Calculate IC50 values from the dose-response curve.
Cell-Based Target Engagement Assay
Cell-based assays are crucial for confirming that an inhibitor can enter cells and engage its target in a physiological context.[9]
Principle: This assay measures the accumulation of the unmethylated substrate or a downstream signaling event in cells treated with the inhibitor.
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line with known Ras mutations) and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blot Analysis: Perform a Western blot to detect the levels of a downstream marker of ICMT inhibition. For example, one could measure the accumulation of unmethylated Ras or changes in the phosphorylation status of ERK, a downstream effector of Ras signaling.
-
Quantification: Quantify the band intensities to determine the concentration-dependent effect of the inhibitor.
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in evaluating this compound, the following diagrams illustrate a typical experimental workflow for selectivity profiling and the core signaling pathway in which ICMT functions.
Caption: Workflow for Biochemical Selectivity Profiling.
Caption: Role of ICMT in the Ras Signaling Pathway.
Conclusion
The development of selective ICMT inhibitors like this compound holds significant promise for cancer therapy and other diseases driven by aberrant Ras signaling. While specific data on the selectivity profile of this compound is not yet in the public domain, the experimental framework for its determination is well-established. By employing a combination of biochemical and cell-based assays against a broad panel of methyltransferases, researchers can rigorously define its therapeutic window. The comparison of its on-target potency and off-target activities against data from existing inhibitors will be critical in advancing this compound through the drug development pipeline. This guide provides the foundational knowledge for researchers to understand and interpret such forthcoming data.
References
- 1. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of ICMT Inhibitors: From First-Generation to Newer Compounds
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a promising therapeutic target in oncology and other diseases due to its critical role in the post-translational modification of key signaling proteins, most notably RAS GTPases. Inhibition of ICMT disrupts the proper localization and function of these proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide provides a comparative overview of the in vivo efficacy of the first-generation ICMT inhibitor, cysmethynil, and a newer, more potent derivative, compound 8.12. While information on "Icmt-IN-10" is limited to its commercial availability and in vitro activity, this comparison will serve as a valuable reference for researchers in the field.
Executive Summary
The development of ICMT inhibitors has progressed from initial compounds with challenging physicochemical properties to more refined molecules with improved in vivo activity. First-generation inhibitors like cysmethynil demonstrated the therapeutic potential of targeting ICMT but were hampered by poor aqueous solubility. Newer compounds, such as compound 8.12, were designed to overcome these limitations, exhibiting enhanced potency in preclinical models. Currently, there is a lack of publicly available in vivo efficacy data for the compound designated this compound.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Inhibitory Activity
| Compound | Target | IC50 | Source |
| This compound | ICMT | 0.184 µM | [1] |
| Cysmethynil | ICMT | 2.4 µM | [2] |
| Compound 8.12 | ICMT | Not explicitly stated in provided search results |
In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition | Source |
| Cysmethynil | SCID mice | HepG2 (liver) | 75 mg/kg, intraperitoneally, every two days for 24 days | Moderate inhibition | [2] |
| SCID mice | PC3 (prostate) | 100 or 200 mg/kg, intraperitoneally, every 48 hours for 28 days | Significant impact on tumor growth | [2] | |
| Compound 8.12 | SCID mice | HepG2 (liver) | 30 mg/kg, intraperitoneally, daily for 24 days | Greater potency than cysmethynil | [2] |
Experimental Protocols
General Xenograft Tumor Study Protocol
A common experimental design to assess the in vivo efficacy of ICMT inhibitors involves the use of xenograft models in immunocompromised mice. The following is a generalized protocol based on published studies:
-
Cell Culture and Implantation: Human cancer cell lines (e.g., HepG2, PC3) are cultured under standard conditions. A suspension of a specified number of cells (e.g., 1 x 10^7 cells) is then subcutaneously injected into the flanks of immunocompromised mice (e.g., SCID mice).[2]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[2]
-
Drug Administration: The ICMT inhibitor or vehicle control is administered to the mice according to a predetermined dosing schedule, route (e.g., intraperitoneal injection), and duration.[2]
-
Monitoring and Data Collection: The body weight of the mice and tumor dimensions are measured regularly (e.g., every 2 days). Tumor volume is calculated using the formula: (length × width²) / 2.[2]
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis, such as immunoblotting for biomarkers of ICMT inhibition. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
Visualizations
ICMT Signaling Pathway
Caption: ICMT's role in post-translational modification and signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing in vivo efficacy of ICMT inhibitors.
Discussion
The progression from first-generation to newer ICMT inhibitors highlights a classic challenge in drug development: optimizing a compound's pharmacological properties for in vivo applications. Cysmethynil, while a valuable tool compound that validated ICMT as a therapeutic target, possesses limitations in its aqueous solubility, which likely impacts its bioavailability and in vivo efficacy.[2]
Compound 8.12, an amino-derivative of cysmethynil, was specifically designed to address these shortcomings. The in vivo data demonstrates that at a lower and more frequent dose, compound 8.12 achieves superior tumor growth inhibition compared to cysmethynil in a HepG2 xenograft model.[2] This suggests that improvements in the physicochemical properties of ICMT inhibitors can translate to significantly enhanced in vivo performance.
The mechanism of action for these inhibitors centers on preventing the final step of post-translational modification for a range of proteins, including the well-known oncoprotein Ras. By inhibiting ICMT-mediated carboxyl methylation, these compounds disrupt the proper localization of Ras to the plasma membrane, thereby attenuating downstream signaling pathways that drive cell proliferation and survival.[2]
For researchers interested in this compound, the available information indicates potent in vitro activity against ICMT. However, without in vivo data, its efficacy relative to other ICMT inhibitors in a physiological setting remains to be determined. Future studies investigating the pharmacokinetics and in vivo anti-tumor activity of this compound are necessary to fully characterize its therapeutic potential.
References
Comparative Analysis of Icmt Inhibitor Effects on Farnesylated vs. Geranylgeranylated Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors on proteins modified by farnesylation versus geranylgeranylation. This document outlines the key signaling pathways involved, presents illustrative data based on known Icmt inhibitors, and provides detailed experimental protocols for evaluating novel compounds such as Icmt-IN-10.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of a large number of proteins that terminate in a CaaX motif.[1][2][3] This modification, which involves the methylation of a C-terminal isoprenylcysteine, is crucial for the proper subcellular localization and function of these proteins.[1][4] The isoprenyl group can be either a 15-carbon farnesyl moiety or a 20-carbon geranylgeranyl moiety, attached by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.[2] Inhibition of Icmt offers a therapeutic strategy to disrupt the function of key signaling proteins, such as Ras and Rho GTPases, which are implicated in various diseases, including cancer.[4][5][6]
This guide will explore the differential effects of Icmt inhibition on these two major classes of prenylated proteins. While specific experimental data for the compound "this compound" is not currently available in the public domain, this guide will use data from well-characterized Icmt inhibitors to illustrate the expected effects and provide the necessary framework for its evaluation.
Key Signaling Pathways Affected by Icmt Inhibition
Icmt inhibition disrupts signaling pathways that are critically dependent on the proper localization and function of farnesylated and geranylgeranylated proteins. Two of the most important families of proteins affected are the Ras and Rho GTPases.
Ras Signaling Pathway: Ras proteins are key regulators of cell proliferation, differentiation, and survival. They are typically farnesylated, and their localization to the plasma membrane is essential for their function.[1] Inhibition of Icmt leads to the mislocalization of Ras proteins, thereby attenuating downstream signaling through pathways like the MAPK/ERK cascade.[1][7]
References
- 1. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: Icmt-IN-1 vs. Alternatives
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) has emerged as a promising strategy, particularly for tumors driven by RAS mutations. ICMT is a critical enzyme in the post-translational modification of RAS and other small GTPases, enabling their proper localization and function. This guide provides a head-to-head comparison of Icmt-IN-1, a potent ICMT inhibitor, with other notable inhibitors, UCM-1336 and cysmethynil. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Executive Summary
This guide details the biochemical potency, cellular activity, and physicochemical properties of three key ICMT inhibitors. Icmt-IN-1 stands out for its exceptional potency against the ICMT enzyme. UCM-1336 and cysmethynil, while less potent at the enzymatic level, have been more extensively characterized in cellular and in vivo models, providing valuable insights into the therapeutic potential of ICMT inhibition. The following sections provide a detailed breakdown of their comparative performance, methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Performance of ICMT Inhibitors
The efficacy of small molecule inhibitors is a multi-faceted consideration, encompassing enzymatic inhibition, cellular activity, and druglike properties. The following table summarizes the key quantitative data for Icmt-IN-1, UCM-1336, and cysmethynil.
| Parameter | Icmt-IN-1 | UCM-1336 | Cysmethynil | Reference |
| ICMT Enzymatic IC50 | 0.0013 µM | 2 µM | 2.4 µM | [1] |
| Anti-proliferative IC50 (PC-3 cells) | Data not available | 2.01 - 17.4 µM | 24.8 ± 1.5 µM | [2] |
| Anti-proliferative IC50 (MDA-MB-231 cells) | Data not available | 2.1 - 14.7 µM | 26.8 ± 1.9 µM | [2] |
| Molecular Weight | Data not available | 423.59 g/mol | 376.54 g/mol | [3] |
| Solubility in Water | Data not available | Data not available | 0.005429 mg/L | [4] |
Mechanism of Action: Targeting the Ras Signaling Pathway
ICMT inhibitors exert their anti-cancer effects by disrupting the final step of post-translational modification of several key signaling proteins, most notably the RAS family of small GTPases (KRAS, NRAS, and HRAS). This modification, carboxyl methylation, is essential for the proper localization of RAS proteins to the plasma membrane, a prerequisite for their activation and downstream signaling. By inhibiting ICMT, these compounds prevent RAS methylation, leading to its mislocalization and subsequent inactivation. This disruption of the RAS signaling cascade can inhibit cell proliferation, induce apoptosis, and trigger autophagy in cancer cells.
Caption: ICMT inhibition disrupts the Ras signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
ICMT Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.
Caption: Workflow for a typical ICMT enzymatic activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human ICMT enzyme is typically expressed in and purified from Sf9 insect cells.
-
The methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM), is commercially available.
-
The substrate, N-dansyl-S-farnesyl-L-cysteine, is synthesized and purified.
-
Test compounds are dissolved in DMSO to create stock solutions.
-
-
Assay Reaction:
-
The reaction is typically performed in a 96-well plate format.
-
A reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 7.5), the ICMT enzyme, and the test compound at various concentrations is pre-incubated.
-
The reaction is initiated by the addition of a mixture of the substrate and [³H]-SAM.
-
The final concentrations of substrate and [³H]-SAM are typically at or near their Km values to ensure sensitive detection of inhibition.
-
-
Reaction Termination and Detection:
-
After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is terminated by the addition of a basic solution (e.g., 1 M sodium carbonate).
-
The methylated, hydrophobic product is extracted from the aqueous reaction mixture using a water-immiscible scintillation fluid.
-
The radioactivity in the organic phase, which is proportional to the amount of methylated product, is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of ICMT inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with ICMT inhibitors.
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., PC-3 prostate cancer, MDA-MB-231 breast cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).
-
Plates are incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the ICMT inhibitors are serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium in the wells is replaced with medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation and MTT Addition:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a Sorenson's glycine buffer/DMSO mixture) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each treatment condition relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The available data indicate that Icmt-IN-1 is a highly potent inhibitor of the ICMT enzyme, surpassing the potency of UCM-1336 and cysmethynil by several orders of magnitude. However, a comprehensive comparison of their cellular activities is hampered by the lack of directly comparable anti-proliferative data for Icmt-IN-1 across a range of cancer cell lines. While UCM-1336 and cysmethynil have demonstrated efficacy in cellular and in vivo models, the poor physicochemical properties of cysmethynil, such as its low water solubility, may limit its therapeutic potential.
For researchers and drug development professionals, the high enzymatic potency of Icmt-IN-1 makes it an attractive lead compound for further investigation. Future studies should focus on:
-
Head-to-head anti-proliferative screening: Evaluating Icmt-IN-1, UCM-1336, and other promising ICMT inhibitors in a standardized panel of cancer cell lines, particularly those with known RAS mutations.
-
Pharmacokinetic and in vivo efficacy studies: Assessing the druglike properties and anti-tumor activity of Icmt-IN-1 and its analogs in relevant animal models.
-
Exploration of combination therapies: Investigating the synergistic potential of ICMT inhibitors with other targeted therapies or conventional chemotherapeutics.
By addressing these key areas, the scientific community can further elucidate the therapeutic potential of ICMT inhibition and advance the development of novel and effective treatments for cancer.
References
Validating the Synergistic Effects of ICMT Inhibition with PARP Inhibitors in Cancer Therapy
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of combining Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors. The data presented herein is based on preclinical studies validating the potentiation of PARP inhibitor efficacy through the suppression of ICMT, a key enzyme in post-translational protein modification.
The rationale for this combination therapy lies in the distinct but complementary roles of ICMT and PARP in cellular processes critical for cancer cell survival. ICMT is essential for the proper function of several proteins involved in cell growth and proliferation, including RAS GTPases.[1] PARP inhibitors, on the other hand, are a class of targeted therapies that block the PARP enzyme's ability to repair DNA damage.[2][3][4] In tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of catastrophic DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][4]
Recent evidence suggests that suppressing ICMT can induce a state that sensitizes cancer cells to PARP inhibitors, even in tumors without BRCA mutations. This guide will delve into the experimental data supporting this synergy, detail the methodologies used in these pivotal studies, and provide visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a seminal study investigating the synergistic effects of ICMT suppression and the PARP inhibitor niraparib in the MDA-MB-231 triple-negative breast cancer cell line. It is important to note that this study utilized genetic methods (shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout) to suppress ICMT, which serves as a robust validation of the target. These results provide a strong rationale for the therapeutic potential of small molecule ICMT inhibitors like Icmt-IN-10 in combination with PARP inhibitors.
Table 1: In Vitro Analysis of DNA Damage and Apoptosis Markers
| Treatment Group | p-γH2AX (DNA Damage Marker) Level | Cleaved Caspase 7 (Apoptosis Marker) Level |
| Wild-Type (WT) + Vehicle | Baseline | Baseline |
| Wild-Type (WT) + Niraparib (5 µM) | Slight Increase | Slight Increase |
| ICMT Knockout (ICMT-/-) + Vehicle | Increased | Increased |
| ICMT Knockout (ICMT-/-) + Niraparib (5 µM) | Markedly Elevated | Markedly Elevated |
Data adapted from immunoblot analysis in a study by Life Science Alliance. The combination of ICMT suppression and niraparib treatment leads to a significant increase in markers of DNA damage and apoptosis compared to either treatment alone.[5]
Table 2: In Vivo Xenograft Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (End of Study) |
| Control shRNA + Vehicle | ~1000 mm³ |
| Control shRNA + Niraparib | ~1000 mm³ |
| ICMT shRNA + Vehicle | ~500 mm³ |
| ICMT shRNA + Niraparib | ~200 mm³ |
Data adapted from a xenograft study in SCID mice. Concurrent ICMT knockdown and niraparib treatment resulted in the most significant reduction in tumor growth. Niraparib alone had no effect on the growth of these BRCA-proficient tumors.[5]
Key Experimental Protocols
The following are detailed methodologies for the key experiments that validated the synergistic effects of ICMT suppression and PARP inhibition.
Cell Culture and Generation of ICMT Knockdown/Knockout Cell Lines
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
ICMT Knockdown: Lentiviral particles encoding short hairpin RNA (shRNA) targeting human ICMT were used to transduce MDA-MB-231 cells. A non-targeting shRNA was used as a control. Stable cell lines were selected using puromycin.
-
ICMT Knockout: Isogenic ICMT knockout cell lines were generated using the CRISPR-Cas9 system with guide RNAs targeting the ICMT gene.[5]
Immunoblot Analysis
-
Objective: To quantify the levels of proteins indicative of DNA damage (p-γH2AX) and apoptosis (cleaved caspase 7).
-
Procedure:
-
Cells were treated with either vehicle control or 5 µM of niraparib for 48 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-γH2AX, cleaved caspase 7, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
In Vivo Xenograft Model
-
Objective: To evaluate the effect of combined ICMT suppression and PARP inhibition on tumor growth in a living organism.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Procedure:
-
MDA-MB-231 cells expressing either control shRNA or ICMT-targeting shRNA were subcutaneously implanted into the flanks of SCID mice.
-
Once tumors reached a palpable size, mice were randomized into vehicle or niraparib treatment groups.
-
Niraparib was administered at a dose of 80 mg/kg.
-
Tumor growth was monitored regularly by measuring tumor dimensions with calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
The experiment was terminated when tumors in the control group reached a predetermined size, and final tumor volumes were recorded.[5]
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action for an ICMT Inhibitor like this compound.
Caption: Role of PARP Inhibitors in the DNA Damage Response Pathway.
Caption: Workflow for Validating the Synergy of ICMT and PARP Inhibition.
Conclusion
The presented data strongly support a synergistic interaction between the suppression of ICMT and the inhibition of PARP in triple-negative breast cancer models. The combination leads to increased DNA damage, enhanced apoptosis, and significant tumor growth inhibition in vivo. These findings provide a solid preclinical foundation for the clinical investigation of combination therapies involving specific ICMT inhibitors, such as this compound, and PARP inhibitors. This approach holds the potential to expand the utility of PARP inhibitors to a broader range of cancers beyond those with inherent DNA repair deficiencies. Further research is warranted to elucidate the precise molecular mechanisms underlying this synergy and to evaluate the efficacy and safety of this combination in clinical settings.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Icmt-IN-10
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Icmt-IN-10, an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and data from similar acetamide compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Hazard Profile of Structurally Similar Compounds:
Safety data sheets for other acetamide compounds indicate potential hazards that should be considered for this compound as a precautionary measure:
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation upon contact.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[2]
-
Suspected Carcinogen: At least one acetamide mixture is classified as a suspected carcinogen.[3][4]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting, in the absence of specific data for this compound. These are general guidelines and may vary based on institutional and local regulations.
| Parameter | Guideline |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kg of solid |
| Container Removal from SAA | Within 3 days of the container becoming full |
| Partially Filled Container Storage in SAA | Up to 1 year |
| Disposal of Opened, Unused Reagents | Within 6 months |
| Disposal of Unopened, Unused Reagents | Within 1 year |
Detailed Protocol for the Disposal of this compound
This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Designated hazardous waste container (clearly labeled, compatible material, with a secure lid).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling operations within a certified chemical fume hood.
-
Have a designated and properly labeled hazardous waste container ready. The container must be compatible with organic chemicals and solvents.
-
-
Waste Transfer:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
If the compound is dissolved in a solvent (e.g., DMSO), the entire solution should be treated as hazardous waste.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Container Management:
-
Securely close the lid of the hazardous waste container immediately after adding the waste.
-
Properly label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "2-(5-(3-Methylphenyl)-1-octyl-1H-indol-3-yl)acetamide."
-
An accurate list of all contents, including any solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[5]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional procedures for scheduling a waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[6]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Guidance for Icmt-IN-10
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Icmt-IN-10. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
A specific Safety Data Sheet (SDS) for this compound could not be located in the available resources. The information presented here is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. It is imperative to locate and consult the official SDS for this compound from the supplier before any handling, storage, or disposal of this compound. The SDS will contain specific quantitative data and detailed safety information.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment (PPE) | Material/Standard |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Hands | Chemical-resistant gloves | Nitrile or neoprene |
| Body | Laboratory coat | Flame-resistant, fully buttoned |
| Respiratory | Use in a well-ventilated area or chemical fume hood | N/A |
Note: The specific type of glove material should be chosen based on the chemical compatibility information provided in the official this compound SDS.
II. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
III. Handling and Storage
Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of the compound.
-
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials (refer to the official SDS for a list of incompatible substances).
-
IV. Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Collect all this compound waste, including unused material and contaminated disposables (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
The container must be sealed and stored in a designated hazardous waste accumulation area.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected as hazardous waste.
-
Disposal of the rinsed container must follow institutional and regulatory guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
-
V. Experimental Workflow for Safe Chemical Handling
The following diagram illustrates a generalized workflow for handling a chemical compound like this compound in a research setting.
Caption: A flowchart illustrating the key steps for the safe handling of a chemical compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
